R-348
描述
属性
IUPAC Name |
N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O4S/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNXKVGKIFNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916742-11-5 | |
| Record name | R-348 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916742115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-348 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | R-348 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J396119JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
R348 (Rigel Pharmaceuticals): A JAK3/Syk Inhibitor
An in-depth analysis of compounds referred to as "R-348" reveals a landscape of distinct therapeutic agents developed by different pharmaceutical entities. This guide provides a detailed technical overview of two prominent compounds often associated with this designation: Rigel Pharmaceuticals' R348 , a JAK3/Syk inhibitor for autoimmune diseases, and Agios Pharmaceuticals' AG-348 (Mitapivat) , a first-in-class allosteric activator of pyruvate (B1213749) kinase R (PK-R) for the treatment of pyruvate kinase deficiency. A third compound, ABT-348 (Ilorasertib) , an aurora kinase inhibitor, is also briefly discussed.
Discovery and History: R348 was developed by Rigel Pharmaceuticals as an orally available, potent inhibitor of Janus Kinase 3 (JAK3).[1] The company's research focused on intracellular signaling pathways critical to disease mechanisms, aiming to develop small-molecule drugs for inflammatory and autoimmune diseases.[1] In January 2008, Rigel announced the initiation of a Phase 1 clinical trial to evaluate the safety and tolerability of R348 for conditions such as rheumatoid arthritis (RA), psoriasis, and other immune disorders.[1] Preclinical studies had demonstrated its efficacy in reducing arthritic symptoms, bone destruction, and swelling in animal models.[1] The compound was also investigated for its potential in preventing transplant rejection.[1][2] R348 targets T-cells, which are key mediators in these autoimmune diseases through JAK3 signaling.[1]
Mechanism of Action: R348 is a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen tyrosine kinase (Syk).[2] JAK3 is crucial for signal transduction downstream of various cytokine receptors in immune cells.[2] By inhibiting JAK3, R348 disrupts the signaling of cytokines that are dependent on the common gamma chain, thereby suppressing the activation and proliferation of T-cells and other immune cells involved in autoimmune responses.[1] The inhibition of Syk, another key kinase in immune signaling, further contributes to its immunosuppressive effects.[2]
Quantitative Data
Table 1: Preclinical Efficacy of R348 in a Cardiac Allograft Model [2]
| Treatment Group | Dose | Outcome |
| R348 | 10 mg/kg | Subtherapeutic |
| R348 | 20 mg/kg | Similar allograft survival to tacrolimus (B1663567) or rapamycin |
| R348 | 40 mg/kg | Preserved graft function, significantly reduced graft infiltration, decreased histologic rejection scores |
| Rapamycin | 3 mg/kg | Similar efficacy to R348 40 mg/kg |
Experimental Protocols
In Vitro Enzyme Inhibition Assays: Detailed protocols for the specific in vitro enzyme inhibition assays used for R348 are not publicly available in the provided search results. However, a general methodology for such assays would involve:
-
Enzyme and Substrate Preparation: Recombinant human JAK3 and Syk enzymes would be purified. A specific peptide substrate for each enzyme, capable of being phosphorylated, would be used.
-
Assay Reaction: The enzyme, substrate, and ATP (the phosphate (B84403) donor) are incubated in a reaction buffer.
-
Inhibitor Addition: R348 would be added at varying concentrations to determine its inhibitory effect.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically using methods like ELISA with a phospho-specific antibody, or radiometric assays measuring the incorporation of radioactive phosphate from ATP.
-
IC50 Determination: The concentration of R348 that inhibits 50% of the enzyme activity (IC50) would be calculated from the dose-response curve.
Pharmacokinetic Studies in Rats: The 2008 study in Transplantation mentions that detailed pharmacokinetic data were obtained in rats.[2] A typical protocol for such a study would include:
-
Animal Dosing: A cohort of rats would be administered R348 orally at different doses.
-
Blood Sampling: Blood samples would be collected at various time points after administration.
-
Plasma Preparation: Plasma would be separated from the blood samples by centrifugation.
-
Drug Concentration Analysis: The concentration of R348 and its active metabolite, R333, in the plasma would be measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life would be determined from the concentration-time data. The results indicated that plasma levels of the active metabolite R333 remained high for 8 hours or more.[2]
Phase 1 Clinical Trial Protocol: Rigel Pharmaceuticals initiated a Phase 1 study for R348 in 2008.[1] The key elements of this protocol were:
-
Study Design: A double-blind, placebo-controlled, single-dose and multiple-ascending-dose study.
-
Participants: Young, healthy male volunteers.
-
Objectives: To evaluate the safety, tolerability, and pharmacokinetics of R348.
-
Results Expected: Mid-2008.[1]
Signaling Pathway
Caption: R348 inhibits JAK3, blocking cytokine signaling and gene transcription.
AG-348 (Mitapivat, Agios Pharmaceuticals): A PK-R Allosteric Activator
Discovery and History: AG-348, now known as Mitapivat, was identified and characterized by Agios Pharmaceuticals as a first-in-class, orally available, small-molecule allosteric activator of the red cell isoform of pyruvate kinase (PK-R).[3][4] The discovery was aimed at addressing the underlying cause of pyruvate kinase (PK) deficiency, a rare genetic disease that leads to chronic hemolytic anemia due to mutations in the PKLR gene.[3][5] These mutations result in decreased PK-R activity, leading to a deficiency in ATP and a buildup of the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG) in red blood cells.[4] AG-348 was designed to activate both wild-type and mutant PK-R enzymes, thereby restoring normal red blood cell metabolism.[5] The compound has undergone several clinical trials to evaluate its safety and efficacy.[6][7]
Mechanism of Action: AG-348 acts as an allosteric activator of the PK-R enzyme.[5] PK-R exists in an equilibrium between a less active T-state and a more active R-state.[5] AG-348 binds to a distinct pocket at the dimer-dimer interface of the PK-R tetramer, which is different from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[5] This binding induces and stabilizes the active R-state of the enzyme, enhancing its catalytic activity.[5] This leads to an increased rate of glycolysis, resulting in higher levels of ATP and lower levels of 2,3-DPG, which in turn improves red blood cell health and reduces hemolysis.[4]
Quantitative Data
Table 2: In Vitro Activity of AG-348 on Mutant PK-R Enzymes [5]
| PK-R Mutant | AC50 (nM) |
| R532W | 9 |
| G332S | 59 |
| G364D | Not specified |
| T384M | Not specified |
| R479H | Not specified |
| R486W | Not specified |
| R510Q | Not specified |
Table 3: Phase 1 Clinical Trial Dosing for AG-348 [7]
| Study Type | Dose Range |
| Single Ascending Dose (SAD) | 30 - 2500 mg (single dose) |
| Multiple Ascending Dose (MAD) | 15 - 700 mg (every 12 hours for 14 days) or 120 mg (every 24 hours for 14 days) |
Experimental Protocols
Crystallography of AG-348-Bound PK-R: The co-crystal structure of AG-348 bound to PK-R was solved to 2.75 Å resolution.[5] A general protocol for such an experiment would involve:
-
Protein Expression and Purification: Recombinant human PK-R would be expressed (e.g., in E. coli) and purified to homogeneity.
-
Co-crystallization: The purified PK-R would be incubated with an excess of AG-348 and set up for crystallization using techniques like vapor diffusion.
-
X-ray Diffraction Data Collection: The resulting crystals would be exposed to a high-intensity X-ray beam, and the diffraction pattern would be recorded.
-
Structure Solution and Refinement: The diffraction data would be processed to determine the electron density map, and the atomic model of the PK-R/AG-348 complex would be built and refined.
Phase 1 Clinical Trial Protocol (NCT02108106, NCT02149966): [7]
-
Study Design: Two randomized, placebo-controlled, double-blind, single- and multiple-ascending-dose studies in healthy volunteers.
-
Participants: Healthy adult volunteers.
-
Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of AG-348.
-
Key Endpoints: Incidence of adverse events, pharmacokinetic parameters (Cmax, AUC, etc.), and changes in blood glycolytic intermediates.
-
Key Findings: The most common treatment-related adverse events were headache and nausea. Dose-dependent changes in glycolytic intermediates consistent with PK-R activation were observed.[7]
Signaling Pathway
Caption: AG-348 allosterically activates PK-R, promoting ATP production.
ABT-348 (Ilorasertib): An Aurora Kinase Inhibitor
Discovery and History: ABT-348, also known as Ilorasertib, is a potent, orally active, and ATP-competitive inhibitor of Aurora kinases A, B, and C.[8] It also demonstrates potent inhibition of VEGF and PDGF receptors.[8] This compound has been investigated for its potential in treating acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[8]
Quantitative Data
Table 4: In Vitro IC50 Values for ABT-348 (Ilorasertib) [8]
| Target Kinase | IC50 (nM) |
| Aurora A | 116 |
| Aurora B | 5 |
| Aurora C | 1 |
Experimental Protocols
Antiproliferative Activity Assay: The antiproliferative activity of Ilorasertib was tested in H1299 and H460 cell lines.[8] A general protocol for such an assay would be:
-
Cell Culture: Cancer cell lines are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of Ilorasertib (e.g., 1-1000 nM) for a specified period (e.g., 24 hours).
-
Cell Viability Assessment: The number of viable cells is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined. The results showed that Ilorasertib induced a concentration-dependent increase in the extent and number of H1299 and H460 cells, indicative of a block in cell division.[8]
Signaling Pathway
Caption: ABT-348 inhibits Aurora kinases, disrupting mitosis and cell division.
References
- 1. Rigel Pharmaceuticals, Inc. Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders - BioSpace [biospace.com]
- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase 1 Single- and Multiple-Ascending-Dose Randomized Studies of the Safety, Pharmacokinetics, and Pharmacodynamics of AG-348, a First-in-Class Allosteric Activator of Pyruvate Kinase R, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to R-348: A Dual JAK3/Syk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-348 is a small molecule inhibitor that demonstrates potent and selective activity against Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk). As a dual inhibitor of these critical signaling proteins, this compound has been investigated for its immunosuppressive properties and its potential therapeutic application in autoimmune diseases and organ transplantation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex aromatic compound containing a pyrimidine (B1678525) core. Its chemical structure and key identifiers are detailed below.
Table 2.1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanamide | [1] |
| CAS Number | 916742-11-5 | [1] |
| Molecular Formula | C23H22FN5O4S | [1] |
| Molecular Weight | 483.53 g/mol | [1] |
| Canonical SMILES | C#CCOc1ccc(Nc2nc(Nc3ccc(C)c(S(=O)(=O)N=C(O)CC)c3)ncc2F)cc1 | [1] |
| InChI Key | IGLNXKVGKIFNBQ-UHFFFAOYSA-N | [1] |
| Synonyms | R-932348, JAK-IN-11 | [1] |
| Physicochemical Data | Data not publicly available | N/A |
Mechanism of Action: Dual Inhibition of JAK3 and Syk
This compound functions as an ATP-competitive inhibitor of both JAK3 and Syk, two intracellular non-receptor tyrosine kinases that play crucial roles in immune cell signaling.
-
JAK3 Inhibition: JAK3 is predominantly expressed in hematopoietic cells and is a key component of the JAK/STAT signaling pathway. It associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by this compound disrupts the downstream signaling of these cytokines, which is essential for the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells.
-
Syk Inhibition: Syk is critically involved in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, neutrophils, and macrophages. By inhibiting Syk, this compound can modulate B-cell activation, mast cell degranulation, and other inflammatory responses mediated by these cell types.
The dual inhibition of both T-cell and B-cell signaling pathways, as well as the functions of other immune cells, underlies the potent immunosuppressive effects of this compound.
Signaling Pathways
This compound exerts its effects by intervening in the JAK/STAT and Syk-mediated signaling cascades.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary route for cytokine signaling. The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene transcription. This compound's inhibition of JAK3 blocks this cascade.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Syk Signaling Pathway
Syk is activated downstream of immunoreceptors that possess Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor. Upon receptor engagement, Syk is recruited to the phosphorylated ITAMs and becomes activated, initiating a cascade that leads to the activation of downstream effectors like PLCγ and subsequent cellular responses.
Caption: Syk signaling pathway and the inhibitory action of this compound.
Pharmacological Data
In vivo studies have demonstrated the immunosuppressive efficacy of this compound. A key study by Deuse et al. (2008) investigated its effects in a rat model of cardiac allograft rejection.
Table 5.1: In Vivo Efficacy of this compound in a Rat Cardiac Allograft Model
| Treatment Group | Dose | Outcome | Reference |
| This compound | 40 mg/kg | Preserved graft function, significantly reduced graft infiltration, and decreased histologic rejection scores. | [2] |
| This compound | 20 and 40 mg/kg | Allograft survival comparable to therapeutically dosed tacrolimus (B1663567) or rapamycin. | [2] |
| This compound + Tacrolimus | Combination | Highly beneficial synergistic interactions in promoting allograft survival. | [2] |
This compound is metabolized to an active form, R333, which exhibits a prolonged plasma presence.[2] Furthermore, this compound treatment has been shown to reduce the expression of pro-inflammatory cytokines IFN-γ and IL-6, as well as the regulatory cytokine IL-10.[3]
Experimental Protocols
The inhibitory activity of this compound against JAK3 and Syk is determined using in vitro kinase assays. Below is a representative protocol for such an assay.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a common method for measuring the potency of a kinase inhibitor, such as this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the this compound stock solution in a suitable kinase assay buffer.
-
Prepare a solution of recombinant human JAK3 or Syk enzyme in kinase assay buffer.
-
Prepare a solution of a specific peptide substrate and ATP in kinase assay buffer. The ATP concentration is typically at or near the Km value for the respective kinase.
-
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted this compound or vehicle control (DMSO).
-
Add the diluted kinase (JAK3 or Syk) to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the kinase reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence-based Assay (e.g., TR-FRET): Using a fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a FRET partner.
-
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all measurements.
-
Normalize the data with the vehicle control representing 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The complexity of the molecule suggests a multi-step synthetic route, likely involving the coupling of substituted pyrimidine, aniline, and phenylsulfonamide moieties.
Conclusion
This compound is a potent dual inhibitor of JAK3 and Syk with demonstrated immunosuppressive activity in preclinical models. Its mechanism of action, targeting key signaling pathways in both innate and adaptive immunity, makes it a compound of significant interest for the development of therapies for autoimmune disorders and the prevention of organ transplant rejection. Further disclosure of detailed physicochemical and pharmacological data will be crucial for its continued development and potential clinical translation.
References
R-348: A Technical Guide on its Mechanism of Action in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
R-348 is a small molecule inhibitor that has been investigated for its immunomodulatory properties. It functions as a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk), two key enzymes in the signaling pathways of various immune cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on T cells, B cells, and mast cells. The information presented herein is synthesized from preclinical studies and available clinical trial data. This compound is metabolized in vivo to its active form, R333.
Core Mechanism of Action: Dual Inhibition of JAK3 and Syk
This compound exerts its immunosuppressive effects by targeting two critical intracellular signaling kinases:
-
Janus Kinase 3 (JAK3): A member of the Janus kinase family, JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling. It associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by this compound's active metabolite, R333, disrupts the downstream signaling cascades of these cytokines, which are essential for the proliferation, differentiation, and survival of T lymphocytes and other immune cells.[1]
-
Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase, Syk is a critical component of the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Syk is activated and initiates a cascade of downstream signaling events that lead to B cell activation, proliferation, and antibody production. Syk is also involved in the signaling of other immunoreceptors, including the Fc receptors on mast cells. By inhibiting Syk, this compound can attenuate B cell and mast cell responses.
Quantitative Data: Potency of this compound (as active metabolite R333)
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | Active Metabolite | IC50 (nM) | Assay Type |
| JAK3 | R333 | Data not available | Kinase Assay |
| Syk | R333 | Data not available | Kinase Assay |
Table 2: Cellular Activity
| Cell Type | Immune Response | IC50 (nM) | Assay Type |
| T Lymphocytes | Cytokine-induced proliferation | Data not available | Proliferation Assay |
| B Lymphocytes | BCR-mediated activation | Data not available | Activation Marker Assay |
| Mast Cells | FcεRI-mediated degranulation | Data not available | Degranulation Assay |
Signaling Pathways Modulated by this compound
Inhibition of the JAK/STAT Pathway in T Lymphocytes
This compound's inhibition of JAK3 primarily affects T lymphocytes by disrupting the signaling of common gamma chain cytokines.
Caption: this compound inhibits JAK3, blocking cytokine signaling in T cells.
Inhibition of the Syk Signaling Pathway in B Lymphocytes and Mast Cells
This compound's inhibition of Syk disrupts B cell activation via the B cell receptor and mast cell degranulation via the FcεRI receptor.
Caption: this compound inhibits Syk in B cells and mast cells.
Experimental Protocols
The following are representative protocols for assessing the activity of this compound on immune cells, based on standard immunological assays.
JAK3 Kinase Assay (In Vitro)
This assay would quantify the direct inhibitory effect of R333 on JAK3 enzymatic activity.
Caption: Workflow for an in vitro JAK3 kinase inhibition assay.
Methodology:
-
Reagents and Materials: Recombinant human JAK3 enzyme, kinase assay buffer, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), R333 (active metabolite of this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. In a 96-well plate, add the kinase buffer, recombinant JAK3 enzyme, and varying concentrations of R333 or vehicle control. b. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate for 60 minutes at 30°C. e. Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a luminometer or spectrophotometer.
-
Data Analysis: Determine the concentration of R333 that inhibits 50% of the JAK3 activity (IC50) by plotting the percent inhibition against the log of the inhibitor concentration.
T Cell Proliferation Assay
This assay assesses the effect of this compound on T cell proliferation in response to cytokine stimulation.
Methodology:
-
Cell Culture: Isolate primary human T lymphocytes from peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Plate the T cells in a 96-well plate and treat with varying concentrations of this compound. Stimulate proliferation with a cytokine cocktail that signals through the common gamma chain (e.g., IL-2 and IL-7).
-
Proliferation Measurement: After 72 hours of incubation, assess cell proliferation using a standard method such as:
-
[³H]-thymidine incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of culture and measure its incorporation into newly synthesized DNA.
-
CFSE dilution: Label the cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation and measure the dilution of the dye by flow cytometry as the cells divide.
-
-
Data Analysis: Calculate the concentration of this compound that inhibits 50% of the T cell proliferation (IC50).
Mast Cell Degranulation Assay
This assay measures the ability of this compound to inhibit the release of inflammatory mediators from mast cells.
Methodology:
-
Cell Culture: Use a suitable mast cell line (e.g., RBL-2H3) or primary human mast cells.
-
Sensitization and Treatment: Sensitize the mast cells with IgE overnight. Wash the cells and then pre-treat with varying concentrations of this compound for 1 hour.
-
Degranulation Induction: Trigger degranulation by cross-linking the IgE with an anti-IgE antibody or a specific antigen.
-
Measurement of Degranulation: Collect the supernatant and measure the release of a granule marker, such as β-hexosaminidase, using a colorimetric substrate.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the β-hexosaminidase release (IC50).
Effects on Immune Cell Function
-
T Lymphocytes: By inhibiting JAK3, this compound is expected to suppress the proliferation and effector functions of T cells. Preclinical studies in a cardiac allograft rejection model showed that this compound reduced the cellular Th1 and Th2 immune responses.[1]
-
B Lymphocytes: Inhibition of Syk by this compound is predicted to block BCR signaling, thereby inhibiting B cell activation, proliferation, and antibody production. This would be beneficial in antibody-mediated autoimmune diseases.
-
Mast Cells: Through Syk inhibition, this compound can prevent the degranulation of mast cells upon allergen cross-linking of IgE bound to FcεRI. This would reduce the release of histamine, proteases, and pro-inflammatory cytokines, making it a potential therapeutic for allergic conditions.
Conclusion
This compound is a dual inhibitor of JAK3 and Syk with the potential to modulate a broad range of immune responses. Its mechanism of action targets key signaling pathways in T cells, B cells, and mast cells, suggesting its utility in the treatment of autoimmune diseases, organ transplant rejection, and allergic conditions. Further publication of detailed preclinical and clinical data will be necessary to fully elucidate its therapeutic potential and safety profile.
References
Dual Inhibition of JAK3 and Syk by R-348: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-348 is a novel small molecule inhibitor targeting both Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). This dual inhibitory activity positions this compound as a potential therapeutic agent for a range of inflammatory and autoimmune diseases where both T-cell and B-cell mediated responses, as well as myeloid cell activation, play a significant role. Developed by Rigel Pharmaceuticals, this compound and its active metabolite, R333, have been investigated for their immunomodulatory properties. This technical guide provides a comprehensive overview of the core scientific and clinical findings related to this compound, with a focus on its mechanism of action, experimental evaluation, and relevant signaling pathways.
Core Mechanism of Action: Dual Kinase Inhibition
This compound exerts its effects by targeting two key enzymes in immune cell signaling cascades:
-
Janus Kinase 3 (JAK3): A critical component of the JAK-STAT signaling pathway, JAK3 is predominantly expressed in hematopoietic cells. It associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 disrupts the signaling of these cytokines, which are crucial for the proliferation, differentiation, and survival of T-lymphocytes and Natural Killer (NK) cells.
-
Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs) on mast cells, macrophages, and neutrophils. Syk activation is essential for B-cell development and activation, as well as FcR-mediated degranulation and cytokine release from myeloid cells.
By concurrently inhibiting both JAK3 and Syk, this compound has the potential to broadly suppress the adaptive and innate immune responses, making it a compelling candidate for various autoimmune and inflammatory conditions.
Quantitative Data on Inhibitory Activity
Table 1: Biochemical Inhibitory Activity of this compound and R333
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| This compound | JAK3 | Data not available | Data not available | |
| This compound | Syk | Data not available | Data not available | |
| R333 | JAK3 | Data not available | Data not available | |
| R333 | Syk | Data not available | Data not available |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Type | Pathway/Response | IC50 (nM) | Reference |
| T-lymphocytes | IL-2 mediated proliferation | Data not available | |
| B-lymphocytes | BCR-mediated activation | Data not available | |
| Mast Cells | FcεRI-mediated degranulation | Data not available |
Signaling Pathways
The diagrams below illustrate the signaling pathways targeted by this compound.
Experimental Protocols
Detailed experimental protocols for the specific in vitro enzyme and cellular assays used to characterize this compound are not publicly available. However, this section provides a general methodology for typical kinase inhibition assays that would be employed to determine the potency of a compound like this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK3 and Syk kinases.
Materials:
-
Recombinant human JAK3 and Syk enzymes
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then further dilute in the kinase reaction buffer.
-
Reaction Setup: In a microplate, add the kinase enzyme, the specific peptide substrate, and the diluted this compound or vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is quantified, which is directly proportional to kinase activity.
-
Fluorescence-based (e.g., Z'-LYTE™): The assay measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide to proteolytic cleavage.
-
Radiometric: The incorporation of the radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate is measured.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Clinical Development
This compound has been evaluated in Phase 1 and Phase 2 clinical trials for several indications. An oral formulation was initially investigated for rheumatoid arthritis and psoriasis[2]. Subsequently, a topical ophthalmic formulation was developed for the treatment of dry eye disease[3]. A Phase 2 study in patients with dry eye disease did not meet its primary or secondary endpoints, leading to the discontinuation of development for this indication by Rigel Pharmaceuticals[4].
Conclusion
This compound is a dual inhibitor of JAK3 and Syk, representing a rational therapeutic approach for various immune-mediated disorders. While its clinical development has faced challenges, the compound serves as an important tool for understanding the roles of these kinases in disease pathophysiology. The lack of publicly available, detailed quantitative data on its inhibitory profile highlights a gap in the complete characterization of this molecule. Further disclosure of such data would be invaluable to the scientific community for comparative analyses and future drug development efforts.
References
- 1. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. Rigel's R348 to Initiate Phase 2 Clinical Trial in Dry Eye :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 4. R348 Did Not Meet Endpoints in Phase 2 Dry Eye Study :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
An In-depth Technical Guide on the Biological Activity and Targets of R-348
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity and molecular targets of compounds referred to as "R-348." It is critical to note that this designation has been applied to at least two distinct investigational small molecules with different mechanisms of action and therapeutic targets. This guide will address both compounds, clearly delineating their respective biological profiles to avoid ambiguity. The first section will focus on this compound, a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). The second section will detail the properties of AG-348, also known as Mitapivat, an allosteric activator of Pyruvate (B1213749) Kinase (PK-R).
Part 1: this compound - A Dual JAK3/Syk Inhibitor for Immunosuppression
This compound is an investigational small molecule developed by Rigel Pharmaceuticals with potent inhibitory activity against Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk)[1][2][3]. These kinases are critical components of signaling pathways that regulate immune cell function, making this compound a candidate for the treatment of autoimmune and inflammatory diseases, as well as transplant rejection[3][4]. The compound is a prodrug that is converted to its active metabolite, R333[4].
Biological Targets and Signaling Pathways
This compound's therapeutic potential stems from its simultaneous inhibition of two key enzymes in immune signaling:
-
Janus Kinase 3 (JAK3): JAK3 is a tyrosine kinase predominantly expressed in hematopoietic cells. It plays a crucial role in signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Activation of these receptors is essential for the proliferation, differentiation, and survival of T-lymphocytes and Natural Killer (NK) cells. By inhibiting JAK3, this compound blocks the JAK/STAT signaling pathway, thereby suppressing T-cell and NK cell-mediated immune responses.
-
Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors. Activation of Syk in B-cells is essential for their development, differentiation, and antibody production. In mast cells and other myeloid cells, Syk signaling downstream of Fc receptors triggers the release of inflammatory mediators. Inhibition of Syk by this compound can therefore attenuate both humoral and cellular inflammatory responses.
The dual inhibition of JAK3 and Syk by this compound offers a comprehensive approach to immunosuppression by targeting multiple arms of the immune system.
Quantitative Data
While published literature describes this compound as a "potent" inhibitor of JAK3 and Syk, specific IC50 values are not publicly available in the reviewed sources. However, in vivo efficacy has been demonstrated in animal models of allograft rejection.
| Compound | Model | Dose | Effect | Reference |
| This compound | Rat Cardiac Allograft | 20-40 mg/kg | Comparable allograft survival to tacrolimus (B1663567) or rapamycin. | [4] |
| This compound | Rat Cardiac Allograft | 40 mg/kg | Preserved graft function, reduced infiltration and rejection scores. | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A definitive protocol for this compound is not publicly available. However, a general method for assessing JAK3 or Syk inhibition in vitro is as follows:
-
Reagents and Materials:
-
Recombinant human JAK3 or Syk enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
ATP.
-
Peptide or protein substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1).
-
This compound (or its active metabolite R333) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a proxy for kinase activity).
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader capable of luminescence detection.
-
-
Procedure: a. Add the kinase buffer, substrate, and the this compound dilution (or DMSO for control) to the wells of the microplate. b. Add the recombinant kinase to each well to initiate the reaction. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). d. Stop the kinase reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. e. The luminescent signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Part 2: AG-348 (Mitapivat) - An Allosteric Activator of Pyruvate Kinase R (PK-R)
AG-348, also known as Mitapivat, is a first-in-class, orally available, allosteric activator of the red blood cell isoform of pyruvate kinase (PK-R). It is developed for the treatment of pyruvate kinase deficiency, a rare genetic disorder that leads to chronic hemolytic anemia.
Biological Target and Signaling Pathway
The sole target of AG-348 is the red blood cell isoform of pyruvate kinase (PK-R). PK-R is a key enzyme in the glycolytic pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP. In PK deficiency, mutations in the PKLR gene result in a dysfunctional or unstable PK-R enzyme, leading to reduced ATP production in red blood cells. This energy deficit compromises red blood cell health, leading to their premature destruction (hemolysis).
AG-348 binds to a distinct allosteric site on the PK-R tetramer, stabilizing the active R-state conformation of the enzyme. This enhances the catalytic activity of both wild-type and a wide range of mutant PK-R enzymes, thereby increasing the rate of glycolysis and restoring ATP levels in deficient red blood cells.
Quantitative Data
| Parameter | Condition | Result | Reference |
| PK-R Activity | Ex vivo treatment of PK-deficient RBCs (24h) | Mean 1.8-fold increase (range 1.2-3.4) | |
| ATP Levels | Ex vivo treatment of PK-deficient RBCs (24h) | Mean 1.5-fold increase (range 1.0-2.2) | |
| PK-R Thermostability | Ex vivo treatment of PK-deficient RBC lysates | Increased residual activity 1.4 to >10-fold |
Experimental Protocols
Pyruvate Kinase (PK) Activity Assay
This is a coupled-enzyme assay that indirectly measures PK activity by monitoring the consumption of NADH.
-
Reagents and Materials:
-
Red blood cell lysate.
-
Assay Buffer (e.g., Tris-HCl, KCl, MgSO4).
-
Phosphoenolpyruvate (PEP).
-
Adenosine diphosphate (B83284) (ADP).
-
Lactate dehydrogenase (LDH).
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).
-
AG-348 dilutions in DMSO.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, ADP, PEP, NADH, and LDH. b. Add the red blood cell lysate to the reaction mixture. c. Initiate the reaction by adding AG-348 or DMSO (for control). d. Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PK activity.
-
Data Analysis: a. Calculate the rate of change in absorbance for each condition. b. Express the PK activity as units per gram of hemoglobin. c. Compare the activity in the presence of AG-348 to the control to determine the fold-activation.
Red Blood Cell ATP Measurement
ATP levels in red blood cells are quantified using a luciferase-based luminescence assay.
-
Reagents and Materials:
-
Purified red blood cells.
-
AG-348 dilutions.
-
Cell lysis solution.
-
Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Procedure: a. Incubate purified red blood cells with different concentrations of AG-348 or DMSO for a specified time (e.g., 6 or 24 hours) at 37°C. b. Lyse the cells to release the intracellular ATP. c. Add the luciferase-based ATP detection reagent, which generates a luminescent signal proportional to the amount of ATP present. d. Measure the luminescence using a luminometer.
-
Data Analysis: a. Generate a standard curve using known concentrations of ATP. b. Quantify the ATP concentration in the samples based on the standard curve. c. Calculate the fold-increase in ATP levels in AG-348 treated cells compared to control.
PK-R Thermostability Assay
This assay measures the stability of the PK-R enzyme at an elevated temperature.
-
Reagents and Materials:
-
Red blood cell lysate.
-
AG-348 or DMSO.
-
Water bath or heat block set to 53°C.
-
Reagents for the PK activity assay (see above).
-
-
Procedure: a. Pre-incubate the red blood cell lysate with AG-348 or DMSO for a specified time (e.g., 2 hours) at 37°C. b. Heat the lysates at 53°C for various time points (e.g., 0, 5, 10, 20, 40, 60 minutes). c. After each time point, immediately place the samples on ice to stop further denaturation. d. Measure the residual PK activity in each sample using the PK activity assay described above.
-
Data Analysis: a. Calculate the percentage of residual PK activity at each time point relative to the activity at time zero. b. Plot the residual activity against the incubation time at 53°C. c. Compare the stability of PK-R in the presence and absence of AG-348.
Conclusion
The designation "this compound" refers to two distinct therapeutic candidates with different mechanisms of action. The JAK3/Syk inhibitor this compound is an immunosuppressive agent with potential applications in autoimmune diseases and transplantation. In contrast, AG-348 (Mitapivat) is a first-in-class activator of pyruvate kinase R, offering a targeted therapy for the underlying metabolic defect in pyruvate kinase deficiency. This guide has provided a detailed overview of the biological activity, molecular targets, quantitative data, and experimental methodologies for both compounds, highlighting their unique properties and therapeutic potential. For researchers and drug development professionals, the clear distinction between these two molecules is crucial for accurate interpretation of scientific literature and for guiding future research and development efforts.
References
- 1. R348 Did Not Meet Endpoints in Phase 2 Dry Eye Study :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 2. Rigel's R348 to Initiate Phase 2 Clinical Trial in Dry Eye :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of R-348 Compounds
Disclaimer: The designation "R-348" is ambiguous and has been used to identify at least three distinct investigational compounds from different pharmaceutical companies. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for each of these entities:
-
R348 (Rigel Pharmaceuticals): An ophthalmic Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) inhibitor.
-
AG-348 (Mitapivat, Agios Pharmaceuticals): An allosteric activator of Pyruvate (B1213749) Kinase-R (PK-R).
-
ABT-348 (Ilorasertib, AbbVie): An inhibitor of Aurora kinases and Vascular Endothelial Growth Factor (VEGF) receptors.
R348 (Rigel Pharmaceuticals)
Introduction
R348 is a topical ophthalmic formulation of a dual JAK/SYK inhibitor developed by Rigel Pharmaceuticals for the treatment of inflammatory eye conditions such as dry eye disease.[1][2] By inhibiting both JAK and SYK, R348 aims to reduce the underlying inflammation that contributes to the symptoms of these disorders.[1]
Pharmacokinetics
Limited publicly available quantitative pharmacokinetic data for R348 was found. A Phase 1 study in patients with dry eye disease showed that the drug was well tolerated.[1] A Phase 2 study was initiated to evaluate two different doses.[1]
Experimental Protocols:
-
Phase 1 Clinical Trial: A study was conducted to evaluate the safety and tolerability of R348 in patients with dry eye disease. The trial assessed single and multiple ascending doses in a double-blind, placebo-controlled manner in healthy male subjects.[3]
-
Phase 2 Clinical Trial (DROPS Study): This multi-center, randomized, double-masked study evaluated two doses of R348 against a placebo.[1] The drug was administered twice daily over a three-month period to approximately 210 patients with dry eye disease.[1]
Pharmacodynamics
The pharmacodynamic activity of R348 is centered on its inhibition of the JAK and SYK signaling pathways, which are crucial for the activation of T-cells and other immune cells involved in autoimmune and inflammatory conditions.[3] However, in a Phase 2 clinical study for dry eye disease, R348 did not meet its primary or secondary endpoints, which included changes in corneal fluorescein (B123965) staining, conjunctival staining, tear production, and dry eye symptom scores.[4][5][6]
Signaling Pathway:
Caption: R348 inhibits JAK and SYK signaling pathways.
Experimental Protocols:
-
Preclinical Efficacy Models: R348 was shown to be effective in preclinical models of psoriasis and transplant rejection, where it reduced arthritic symptoms, bone destruction, and swelling.[3]
-
Phase 2 Clinical Trial Efficacy Endpoints: The clinical pharmacodynamic effects were assessed by measuring changes from baseline in corneal fluorescein staining, conjunctival staining, tear production (Schirmer's test), and patient-reported dry eye symptom scores over a 12-week treatment period.[4][5]
AG-348 (Mitapivat, Agios Pharmaceuticals)
Introduction
AG-348, also known as mitapivat, is a first-in-class, orally available, allosteric activator of the red blood cell isoform of pyruvate kinase (PK-R).[7] It is developed by Agios Pharmaceuticals for the treatment of pyruvate kinase deficiency, a rare genetic disorder that causes chronic hemolytic anemia.[8][9]
Pharmacokinetics
AG-348 has demonstrated favorable pharmacokinetic properties with low variability in Phase 1 studies.[10]
Table 1: Summary of Pharmacokinetic Parameters of AG-348 in Healthy Volunteers
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |
| Dose Range | 30 - 2500 mg | 15 - 700 mg every 12 hours |
| Tmax (h) | Not explicitly stated | Not explicitly stated |
| Cmax | Dose-proportional increase | Dose-proportional increase |
| AUC | Dose-proportional increase | Dose-proportional increase |
| Half-life (h) | Not explicitly stated | Not explicitly stated |
| Adverse Events | Most common: headache (16.7%), nausea (13.9%)[10] | Most common: headache (13.9%), nausea (13.9%)[10] |
Experimental Protocols:
-
Phase 1 SAD and MAD Studies: These were randomized, placebo-controlled, double-blind studies in healthy volunteers. In the SAD study (NCT02108106), twelve sequential cohorts were randomized to receive a single oral dose of AG-348 (30-2500 mg) or a placebo.[10] In the MAD study (NCT02149966), subjects received AG-348 (15-700 mg every 12 hours or 120 mg every 24 hours) or a placebo for 14 days.[10] Pharmacokinetic parameters were determined from plasma concentrations of AG-348 measured at various time points.
Pharmacodynamics
AG-348 is an allosteric activator of both wild-type and mutated PK-R enzymes.[11] It binds to a pocket at the dimer-dimer interface of the PK-R tetramer, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[12][13] This binding stabilizes the active R-state conformation of the enzyme, leading to increased catalytic activity.[12]
Signaling Pathway:
Caption: AG-348 allosterically activates PK-R, enhancing glycolysis.
Table 2: Summary of Pharmacodynamic Effects of AG-348
| Parameter | Effect |
| PK-R Activity | Increased in a dose-dependent manner[8] |
| ATP Levels | Increased in a dose-dependent manner[8][12] |
| 2,3-DPG Levels | Decreased[7] |
| Hemoglobin Levels | Increased in a majority of patients with at least one missense mutation in the DRIVE PK study[14] |
Experimental Protocols:
-
Ex Vivo Red Blood Cell Assays: Red blood cells from PK deficiency patients and healthy controls were treated with AG-348. Pyruvate kinase activity was measured using a spectrophotometric assay by monitoring the rate of NADH oxidation.[8] ATP levels were quantified using a luciferin-luciferase-based assay.[8]
-
Clinical Pharmacodynamic Assessments: In clinical trials, the pharmacodynamic effects of AG-348 were assessed by measuring changes in blood glycolytic intermediates, such as 2,3-DPG and ATP, as well as hematological parameters like hemoglobin levels and reticulocyte counts.[10][14]
ABT-348 (Ilorasertib, AbbVie)
Introduction
ABT-348, also known as ilorasertib (B612191), is an ATP-competitive multi-targeted kinase inhibitor that primarily targets Aurora kinases (A, B, and C) and VEGF receptors.[15][16][17] It was developed by AbbVie for the treatment of various solid tumors and hematologic malignancies.[15][17]
Pharmacokinetics
Ilorasertib has been evaluated in Phase 1 clinical trials with both oral and intravenous administration. The oral formulation appears to have dose-proportional pharmacokinetics.[18]
Table 3: Summary of Pharmacokinetic Parameters of Oral Ilorasertib in Patients with Hematologic Malignancies
| Parameter | Value |
| Dosing Regimens | 540 mg once weekly, 480 mg twice weekly[18] |
| Half-life (h) | ~15[18] |
| Drug-Drug Interaction | No significant interaction with azacitidine[18] |
| Adverse Events | Most common Grade 3/4: hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%), hypophosphatemia (11.5%)[18] |
Experimental Protocols:
-
Phase 1 Dose-Escalation Trial (NCT01110473): This study evaluated the safety, tolerability, and pharmacokinetics of ilorasertib in patients with advanced hematologic malignancies.[18] Patients received ilorasertib as a monotherapy (oral once or twice weekly, or intravenous once weekly) or in combination with azacitidine.[18] Pharmacokinetic parameters were determined from plasma drug concentrations.
Pharmacodynamics
Ilorasertib inhibits Aurora kinases, which are key regulators of mitosis, and VEGFRs, which are involved in angiogenesis.[15][17] Inhibition of Aurora B kinase leads to the disruption of chromosome segregation and is associated with the pharmacodynamic marker of histone H3 phosphorylation inhibition.[16]
Signaling Pathway:
Caption: ABT-348 inhibits Aurora kinase and VEGFR signaling.
Table 4: Summary of Pharmacodynamic Effects of Ilorasertib
| Parameter | IC50 |
| Aurora A | 116 nM[9] |
| Aurora B | 5 nM[9] |
| Aurora C | 1 nM[9] |
| VEGF Receptors | Potent inhibition[15][17] |
| PDGF Receptors | Potent inhibition[9] |
Experimental Protocols:
-
In Vitro Kinase Assays: The inhibitory activity of ilorasertib against a panel of kinases was determined using enzymatic assays. The IC50 values were calculated from the concentration-response curves.[16]
-
Cell-Based Assays: The anti-proliferative activity of ilorasertib was evaluated in various cancer cell lines. The effects on the cell cycle and apoptosis were assessed by flow cytometry.[9]
-
Pharmacodynamic Biomarker Analysis: In clinical trials, target engagement was assessed by measuring the inhibition of histone H3 phosphorylation in peripheral blood mononuclear cells or tumor biopsies as a marker of Aurora B kinase inhibition.[17] Effects on VEGFR signaling were also monitored.[15]
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Rigel's R348 to Initiate Phase 2 Clinical Trial in Dry Eye :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 4. R348 Did Not Meet Endpoints in Phase 2 Dry Eye Study :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 5. R348 Did Not Meet Endpoints in Phase 2 Dry Eye Study [prnewswire.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase 1 Single- and Multiple-Ascending-Dose Randomized Studies of the Safety, Pharmacokinetics, and Pharmacodynamics of AG-348, a First-in-Class Allosteric Activator of Pyruvate Kinase R, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. thalassaemia.org.cy [thalassaemia.org.cy]
- 13. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Ilorasertib (ABT-348): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilorasertib (formerly ABT-348) is a potent, ATP-competitive, multi-targeted kinase inhibitor with significant preclinical anti-tumor activity.[1][2] This document provides a comprehensive in vitro characterization of Ilorasertib, summarizing its inhibitory activity against key oncogenic kinases, its effects on cellular processes, and detailed protocols for essential experimental validation. The primary targets of Ilorasertib include the Aurora kinase family (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Src family of tyrosine kinases.[1][2] This guide is intended to serve as a technical resource for researchers in oncology and drug development, providing the foundational data and methodologies for further investigation of Ilorasertib.
Kinase Inhibition Profile
Ilorasertib demonstrates potent inhibitory activity against a range of kinases critical to tumor progression and angiogenesis. The following tables summarize the in vitro inhibitory concentrations (IC50) and binding affinities (Ki) of Ilorasertib against its primary targets.
Table 1: Aurora Kinase Inhibition
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| Aurora A | Enzyme Binding | 120 | [1] |
| Aurora A | Cellular Autophosphorylation | 189 | [1][3] |
| Aurora B | Enzyme Binding | 7 | [1] |
| Aurora B | Cellular Autophosphorylation | 13 | [1][3] |
| Aurora C | Enzyme Binding | 1 | [1] |
| Aurora C | Cellular Autophosphorylation | 13 | [1][3] |
Table 2: VEGFR/PDGFR Family Inhibition
| Kinase Target | Assay Type | IC50/Ki (nM) | Reference |
| VEGFR1 | Enzyme Binding | Ki < 30 | [1] |
| VEGFR2 (KDR) | Enzyme Binding | Ki < 30 | [1] |
| PDGFRα | Enzyme Binding | Ki < 30 | [1] |
| PDGFRβ | Enzyme Binding | Ki < 30 | [1] |
| c-Kit | Enzyme Binding | Ki < 30 | [1] |
| FLT3 | Enzyme Binding | Ki < 30 | [1] |
| CSF1R | Enzyme Binding | Ki < 30 | [1] |
Table 3: Src Family Kinase Inhibition
| Kinase Target | Assay Type | Ki (nM) | Reference |
| Src Family Kinases | Enzyme Binding | < 30 | [1] |
Cellular Activity
Ilorasertib exhibits potent anti-proliferative effects across a diverse panel of human cancer cell lines. Its cellular activity is consistent with the inhibition of Aurora B kinase, leading to the suppression of histone H3 phosphorylation and the induction of polyploidy.
Table 4: Anti-Proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 0.3 | [4] |
| SEM | Acute Lymphoblastic Leukemia | 1 | [4] |
| H1299 | Non-Small Cell Lung Cancer | 2 | [4] |
| H460 | Non-Small Cell Lung Cancer | 2 | [4] |
| HCT-15 | Colorectal Cancer | 6 | [4] |
| SW620 | Colorectal Cancer | 6 | [4] |
| K562 | Chronic Myeloid Leukemia | 103 | [4] |
Table 5: Cellular Mechanistic Activity
| Cellular Effect | Cell Line | EC50 (nM) | Reference |
| Induction of Polyploidy | H1299 | 5 | [4] |
| Induction of Polyploidy | H460 | 10 | [4] |
| Inhibition of Histone H3 Phosphorylation | Engrafted Leukemia Model | Dose-dependent | [1] |
| Inhibition of VEGF-stimulated Endothelial Cell Proliferation | - | ≤ 0.3 | [1] |
Signaling Pathways and Mechanism of Action
Ilorasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. This action prevents the phosphorylation of the kinase itself (autophosphorylation) and downstream substrates, thereby blocking signal transduction.
Aurora Kinase Signaling Pathway Inhibition
Ilorasertib's inhibition of Aurora B kinase, a key component of the chromosomal passenger complex, disrupts mitotic progression. This leads to failed cytokinesis, resulting in polyploidy and eventual cell death. A primary pharmacodynamic marker of Aurora B inhibition is the reduced phosphorylation of its substrate, Histone H3 at Serine 10.
VEGFR Signaling Pathway Inhibition
By targeting VEGFR2, Ilorasertib blocks the signaling cascade initiated by VEGF. This inhibition prevents endothelial cell proliferation and migration, key processes in angiogenesis, which is the formation of new blood vessels required for tumor growth.
Experimental Protocols
The following protocols are representative of the in vitro assays used to characterize Ilorasertib.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the IC50 value of Ilorasertib against a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant human kinase (e.g., Aurora B, VEGFR2)
-
Kinase-specific peptide substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4)
-
ATP solution
-
Ilorasertib stock solution (in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Ilorasertib in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a multi-well plate, add the diluted Ilorasertib, recombinant kinase, and the appropriate peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescent signal using a microplate reader.
-
Calculate the percent inhibition for each Ilorasertib concentration relative to a no-inhibitor (DMSO) control and plot the data to determine the IC50 value.
References
In-Depth Technical Guide on the Synthesis and Purification of R-348
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-348, also known as R-932348, is a potent inhibitor of Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk). Its dual inhibitory action makes it a compound of significant interest for the treatment of autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on publicly available patent literature. Detailed experimental protocols, quantitative data, and diagrams of the relevant signaling pathways are presented to facilitate further research and development of this promising therapeutic agent.
Introduction
This compound, with the chemical name 5-fluoro-N2-(4-methyl-3-propionylaminosulfonylphenyl)-N4-[4-(prop-2-ynyloxy)phenyl]-2,4-pyrimidinediamine and CAS number 916742-11-5, is a small molecule inhibitor targeting key enzymes in inflammatory signaling cascades. Specifically, it inhibits JAK3, a critical component of cytokine signaling pathways that drive lymphocyte activation and function, and Syk, a central mediator of signaling from various immune receptors, including B-cell receptors and Fc receptors. The dual inhibition of JAK3 and Syk by this compound offers the potential for broad-spectrum anti-inflammatory and immunosuppressive effects. This guide details the chemical synthesis and purification processes for this compound, providing a foundational resource for researchers in medicinal chemistry and drug development.
Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step process, as detailed in patent literature. The overall synthetic scheme involves the preparation of key intermediates followed by their coupling to form the final product.
Synthesis of Key Intermediates
The synthesis of this compound requires the preparation of two key fragments: Intermediate A (N-(3-(aminosulfonyl)-4-methylphenyl)propanamide) and Intermediate B (N-(4-(prop-2-yn-1-yloxy)phenyl)-5-fluoro-2,4-pyrimidinediamine) .
2.1.1. Synthesis of Intermediate A: N-(3-(aminosulfonyl)-4-methylphenyl)propanamide
A plausible synthetic route to Intermediate A starts from 2-methyl-5-nitroaniline (B49896).
Experimental Protocol:
-
Diazotization and Sulfonylation: 2-methyl-5-nitroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This is followed by a reaction with sulfur dioxide in the presence of a copper catalyst (e.g., copper(I) chloride) to yield 4-methyl-3-nitrobenzene-1-sulfonyl chloride.
-
Amination: The sulfonyl chloride is then reacted with ammonia (B1221849) to form 4-methyl-3-nitrobenzenesulfonamide.
-
Reduction: The nitro group is reduced to an amine using a standard reducing agent, such as hydrogen gas with a palladium on carbon catalyst or tin(II) chloride in hydrochloric acid, to give 3-amino-4-methylbenzenesulfonamide.
-
Acylation: Finally, the amino group is acylated with propionyl chloride or propionic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield N-(3-(aminosulfonyl)-4-methylphenyl)propanamide (Intermediate A).
2.1.2. Synthesis of Intermediate B: N-(4-(prop-2-yn-1-yloxy)phenyl)-5-fluoro-2,4-pyrimidinediamine
The synthesis of Intermediate B likely starts from a commercially available dihalopyrimidine.
Experimental Protocol:
-
Preparation of 4-(prop-2-yn-1-yloxy)aniline: 4-aminophenol (B1666318) is reacted with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or acetonitrile) to afford 4-(prop-2-yn-1-yloxy)aniline.
-
Nucleophilic Aromatic Substitution: 2,4-dichloro-5-fluoropyrimidine (B19854) is reacted with 4-(prop-2-yn-1-yloxy)aniline in the presence of a base (e.g., diisopropylethylamine) in a solvent such as isopropanol. This reaction typically proceeds with regioselectivity, with the more reactive chlorine at the 4-position being displaced first to give N-(2-chloro-5-fluoropyrimidin-4-yl)-4-(prop-2-yn-1-yloxy)aniline.
-
Amination: The remaining chlorine atom at the 2-position is then displaced by ammonia (e.g., using a solution of ammonia in methanol (B129727) or by bubbling ammonia gas through the reaction mixture) to yield N-(4-(prop-2-yn-1-yloxy)phenyl)-5-fluoro-2,4-pyrimidinediamine (Intermediate B).
Final Coupling Step to Synthesize this compound
The final step in the synthesis of this compound is the coupling of Intermediate A and Intermediate B.
Experimental Protocol:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) is employed to couple the amino group of Intermediate A with the 2-amino position of Intermediate B. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., cesium carbonate or sodium tert-butoxide) in an inert solvent (e.g., dioxane or toluene) under heating.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.
Purification of this compound
Purification of the final compound is crucial to obtain this compound with high purity suitable for biological and pharmaceutical studies.
Experimental Protocol:
-
Chromatography: The crude this compound is typically purified by column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol, can be used to separate the desired product from impurities.
-
Crystallization: Further purification can be achieved by crystallization. The purified this compound from chromatography is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane) and allowed to cool slowly to form crystals. The crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Analytical Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₂₂FN₅O₄S | Genophore |
| Molecular Weight | 483.53 g/mol | Genophore |
| CAS Number | 916742-11-5 | Genophore |
Note: Specific reaction yields and purity levels are often detailed within the full text of the patent documents and may vary depending on the specific conditions used.
Signaling Pathways
This compound exerts its biological effects by inhibiting the JAK3 and Syk signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
JAK3 Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling. JAK3 is primarily associated with the common gamma chain (γc) of cytokine receptors, which are essential for the signaling of interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, the receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression, leading to immune cell proliferation, differentiation, and survival.
Caption: JAK3 Signaling Pathway and Inhibition by this compound.
Syk Signaling Pathway
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction of various immune receptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, macrophages, and neutrophils. Upon receptor engagement and phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases, Syk is recruited to the ITAMs via its tandem SH2 domains. This binding leads to the activation of Syk, which then phosphorylates downstream adaptor proteins and enzymes, such as PLCγ and Vav, initiating signaling cascades that result in calcium mobilization, activation of transcription factors like NF-κB, and ultimately leading to cellular responses such as degranulation, phagocytosis, and cytokine production.
An In-depth Technical Guide on the Core Solubility and Stability Data of R-348
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is compiled from publicly available data. Comprehensive quantitative solubility and stability data for the investigational compound R-348 is limited in the public domain, likely due to its proprietary nature. This guide provides available information and general methodologies for the characterization of similar compounds.
Introduction to this compound
This compound is an investigational small molecule drug developed by Rigel Pharmaceuticals. It is a potent and orally available inhibitor of both Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk).[1][2] The compound has been explored for its therapeutic potential in various autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and dry eye disease.[1][3] Development for dry eye disease was discontinued (B1498344) after a Phase 2 clinical study did not meet its primary or secondary endpoints.[4]
Chemical Identity:
| Identifier | Value |
| Development Code | This compound |
| Synonyms | JAK-IN-11, R-932348 |
| Chemical Name | 5-fluoro-N2-(4-methyl-3-propionylaminosulfonylphenyl)-N4-[4-(prop-2-ynyloxy)phenyl]-2,4-pyrimidinediamine |
| Molecular Formula | C₂₃H₂₂FN₅O₄S |
This compound Solubility Data
Detailed quantitative solubility data for this compound in various solvents and across a range of pH values is not extensively available in public literature. The following table summarizes the limited data that has been found.
| Solvent | Temperature (°C) | Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 125 mg/mL (with sonication) | Not Specified | MedChemExpress |
General Solubility Profile of Pyrimidine (B1678525) Derivatives:
Pyrimidine derivatives, the chemical class to which this compound belongs, generally exhibit low solubility in aqueous solutions.[4] Their solubility is typically higher in polar aprotic solvents like DMSO and dimethylformamide (DMF), and to some extent in lower alcohols.[4] For novel pyrimidine derivatives in early-stage drug discovery, a target aqueous solubility of greater than 60 µg/mL is often considered desirable.
This compound Stability Data
Specific stability data for this compound under various conditions such as light, humidity, and in different formulations is not publicly available. General storage recommendations for the compound as "JAK-IN-11" are provided by commercial suppliers.
| Condition | Storage Temperature | Duration | Source | | :--- | :--- | :--- | :--- | :--- | | Powder | -20°C | 3 years | TargetMol | | In solvent | -80°C | 1 year | TargetMol |
Experimental Protocols for Solubility and Stability Testing
While specific protocols for this compound are not available, the following are standard methodologies used for assessing the solubility and stability of novel pyrimidine derivatives in pharmaceutical development.
4.1. Thermodynamic Solubility Protocol
This method determines the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid).
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Processing: The suspension is filtered or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
4.2. Chemical Stability Protocol
This protocol assesses the degradation of the compound under various stress conditions.
-
Sample Preparation: Solutions of the compound are prepared in different media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) conditions. Solid samples are also exposed to heat and photolytic stress.
-
Stress Conditions:
-
Hydrolytic: Samples are stored at controlled temperatures (e.g., 40°C, 60°C) for a defined period.
-
Oxidative: Samples are treated with an oxidizing agent at room temperature.
-
Photolytic: Solid or solution samples are exposed to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.
-
Thermal: Solid samples are stored in a controlled temperature and humidity chamber (e.g., 40°C/75% RH).
-
-
Time Points: Samples are collected at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: The amount of the parent compound remaining and the formation of any degradation products are quantified using a stability-indicating HPLC method.
This compound Signaling Pathway
This compound is an inhibitor of JAK3 and Syk. The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in the immune system. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. By inhibiting JAK3, this compound can modulate the signaling of several key cytokines involved in inflammation and immune responses.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a well-defined JAK/Syk inhibitor with a clear mechanism of action. However, a comprehensive public repository of its solubility and stability data is not available. The information provided herein is based on limited public disclosures and general knowledge of similar chemical entities. Researchers and drug development professionals should consider the provided methodologies as a general framework for the physicochemical characterization of novel compounds like this compound. For definitive data, direct access to the proprietary documentation from the manufacturer would be necessary.
References
An In-Depth Technical Guide to R-348: A Dual Inhibitor of JAK3 and Syk
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-348 is a small molecule inhibitor targeting Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk), two key enzymes involved in intracellular signaling pathways that regulate immune responses. Due to its specific inhibitory action, this compound has been investigated for its potential therapeutic applications in autoimmune diseases and organ transplantation. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its evaluation, and a summary of its biological effects.
Core Molecular and Physical Data
A summary of the essential chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 916742-11-5 | [1] |
| Molecular Formula | C23H22FN5O4S | [1] |
| Molecular Weight | 483.53 g/mol | [1] |
| Synonyms | 3J396119JY, JAK-IN-11, Q27896179 | [1] |
| Mechanism of Action | Inhibitor of Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Enzyme Inhibition Assays
3.1.1. JAK3 Kinase Assay
This protocol is designed to measure the in vitro inhibitory activity of this compound against JAK3 kinase by quantifying the amount of ADP produced.
-
Materials and Reagents:
-
Recombinant active JAK3 enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., a synthetic peptide substrate for JAK3)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in Kinase Buffer. A DMSO vehicle control should be included.
-
In a 384-well plate, add 1 µl of the this compound dilution or vehicle control.
-
Add 2 µl of diluted JAK3 enzyme to each well. The optimal enzyme concentration should be determined empirically.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for JAK3.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data with the vehicle control representing 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
3.1.2. Syk Kinase Assay
This protocol measures the in vitro inhibitory activity of this compound against Syk kinase.
-
Materials and Reagents:
-
Recombinant active Syk enzyme
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in Kinase Buffer, including a DMSO vehicle control.
-
In a 96-well plate, set up the kinase reaction including the Syk enzyme, substrate, and this compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay Kit as described for the JAK3 assay.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the JAK3 kinase assay to determine the IC50 value of this compound for Syk.
-
In Vivo Allograft Rejection Models
3.2.1. Rat Heterotopic Tracheal Transplantation
This model is used to assess the efficacy of this compound in preventing chronic airway allograft rejection.
-
Animals: Inbred rat strains (e.g., Brown Norway and Lewis rats for allogeneic transplantation).
-
Surgical Procedure:
-
Harvest the trachea from a donor rat.
-
In the recipient rat, make a midline incision in the upper abdomen.
-
Implant the donor trachea into the greater omentum and secure it with sutures.
-
Close the abdominal wall and skin.
-
-
Treatment Protocol:
-
Administer this compound daily via oral gavage at various doses (e.g., 10, 20, 40 mg/kg). Include a vehicle-treated control group.
-
-
Assessment of Rejection:
-
After a defined period (e.g., 28 days), harvest the tracheal grafts.
-
Perform histological analysis to assess epithelial morphology, mononuclear infiltration, and luminal obliteration.
-
Measure plasma levels of circulating donor-strain-reactive IgG antibodies.
-
3.2.2. Rat Heterotopic Cardiac Allograft Transplantation
This model evaluates the effect of this compound on acute cardiac allograft rejection.
-
Animals: Inbred rat strains (e.g., Brown Norway and Lewis rats).
-
Surgical Procedure:
-
Procure the heart from a donor rat.
-
Perform a heterotopic cardiac transplantation into the abdomen of the recipient rat, with anastomosis of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
-
Treatment Protocol:
-
Treat recipient rats with daily oral doses of this compound (e.g., 20, 40 mg/kg) or a vehicle control for a specified duration (e.g., 5 or 10 days).
-
-
Assessment of Rejection:
-
Monitor graft function by daily palpation of the abdomen.
-
At the end of the treatment period, harvest the cardiac allografts.
-
Perform histological examination and grade rejection according to the International Society for Heart and Lung Transplantation (ISHLT) criteria.
-
Measure intragraft inflammatory cytokine levels (e.g., IFN-γ, IL-6, IL-10) using ELISA.
-
Cytokine Quantification by ELISA
This protocol is for the measurement of rat IFN-γ, IL-6, and IL-10 in serum or tissue homogenates.
-
Materials and Reagents:
-
Commercially available ELISA kits for rat IFN-γ, IL-6, and IL-10.
-
Microplate reader.
-
-
Procedure:
-
Prepare samples (serum or tissue homogenates) according to the ELISA kit manufacturer's instructions.
-
Add standards, controls, and samples to the wells of the antibody-pre-coated microplate.
-
Follow the incubation, washing, and detection steps as outlined in the specific ELISA kit protocol. This typically involves the addition of a biotinylated detection antibody, followed by a streptavidin-HRP conjugate, and finally a substrate solution.
-
Stop the reaction and measure the optical density at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the optical density versus the concentration of the standards.
-
Determine the concentration of the cytokines in the samples by interpolating their optical density values from the standard curve.
-
Signaling Pathways and Experimental Workflows
JAK3-Syk Signaling Pathway Inhibition by this compound
This compound exerts its immunosuppressive effects by inhibiting the JAK3-STAT and Syk signaling pathways, which are crucial for the function of various immune cells.
Caption: JAK3-Syk signaling pathway inhibition by this compound.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates the key steps in determining the IC50 value of this compound for a target kinase.
Caption: Workflow for in vitro kinase inhibition assay.
Experimental Workflow for In Vivo Allograft Rejection Study
This diagram outlines the general procedure for evaluating the efficacy of this compound in an animal model of organ transplantation.
Caption: Workflow for in vivo allograft rejection study.
Summary of Biological Effects
Studies have demonstrated that this compound is a potent immunosuppressive agent. In a rat model of acute cardiac allograft rejection, this compound was shown to preserve graft function, reduce immune cell infiltration, and decrease histological rejection scores.[2] Furthermore, this compound significantly reduced the cellular Th1 and Th2 immune responses, as evidenced by decreased levels of intragraft inflammatory cytokines.[2] These findings highlight the potential of this compound as a therapeutic agent for the prevention of organ transplant rejection. Further research is warranted to fully elucidate its clinical utility and safety profile.
References
Methodological & Application
Application Notes and Protocols for R-348 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-348 is a potent and orally available dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk).[1] These kinases are critical components of signaling pathways that regulate immune cell activation, proliferation, and inflammatory responses. JAK3 is predominantly expressed in hematopoietic cells and is essential for signal transduction of cytokines that utilize the common gamma chain, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Syk is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors. By targeting both JAK3 and Syk, this compound offers a comprehensive approach to modulating the immune response, making it a promising candidate for the treatment of autoimmune diseases and the prevention of organ transplant rejection.[1][2]
These application notes provide detailed protocols and data for the use of this compound in a preclinical animal model of acute cardiac allograft rejection.
Mechanism of Action: Dual Inhibition of JAK3 and Syk Signaling
This compound exerts its immunosuppressive effects by blocking the ATP binding sites of JAK3 and Syk, thereby preventing the phosphorylation and activation of downstream signaling molecules. In T-cells, inhibition of JAK3 disrupts the JAK/STAT pathway, leading to reduced T-cell activation, proliferation, and cytokine production.[2] Inhibition of Syk in B-cells and other immune cells, such as mast cells and macrophages, interferes with antigen presentation and the release of inflammatory mediators.
Figure 1: this compound Mechanism of Action.
Quantitative Data Summary
The efficacy of this compound has been evaluated in a rat model of acute cardiac allograft rejection. The following tables summarize key findings from these studies.
Table 1: Pharmacokinetic Profile of this compound Active Metabolite (R333) in Rats
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
|---|---|---|---|
| 10 mg/kg | 500 | 2 | 3000 |
| 40 mg/kg | 2000 | 4 | >16000 |
Data presented are approximations based on graphical representations in the source literature.
Table 2: Efficacy of this compound in a Rat Cardiac Allograft Model (5-Day Treatment) [1]
| Treatment Group | Dose | Graft Infiltration | ISHLT Rejection Score | Intragraft IL-2 mRNA |
|---|---|---|---|---|
| Untreated Control | - | Severe | 3.8 ± 0.2 | High |
| This compound | 10 mg/kg | Moderate-Severe | 3.2 ± 0.3 | Moderate |
| This compound | 40 mg/kg | Mild | 1.5 ± 0.3* | Low* |
| Rapamycin | 3 mg/kg | Mild | 1.6 ± 0.2* | Low* |
*p < 0.05 compared to untreated control. ISHLT: International Society for Heart and Lung Transplantation.
Table 3: Allograft Survival (10-Day Treatment) [1]
| Treatment Group | Dose | Median Survival (Days) |
|---|---|---|
| Untreated Control | - | 6 |
| This compound | 20 mg/kg | 12* |
| This compound | 40 mg/kg | >14* |
| Tacrolimus | 1 mg/kg | >14* |
| Rapamycin | 3 mg/kg | >14* |
| This compound + Tacrolimus | 20 mg/kg + 0.3 mg/kg | >28* (Synergistic) |
*p < 0.05 compared to untreated control.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Heterotopic Cardiac Allograft Model
This protocol describes the methodology to assess the efficacy of this compound in preventing acute rejection of a transplanted heart in rats.
1. Animal Models:
-
Donor Strain: Wistar-Kyoto (WKY) rats.
-
Recipient Strain: Lewis (LEW) rats.
2. Surgical Procedure: Heterotopic Cardiac Transplantation:
-
Anesthetize both donor and recipient rats using isoflurane (B1672236) or a similar anesthetic.
-
Perform a midline laparotomy on the recipient rat to expose the abdominal aorta and inferior vena cava.
-
Harvest the heart from the donor rat.
-
Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's infrarenal abdominal aorta.
-
Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.
-
Confirm graft function by palpating for contractions of the transplanted heart.
-
Close the abdominal incision in layers.
3. Drug Administration:
-
Compound Preparation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Dosing Regimen:
-
Begin treatment on the day of transplantation (Day 0).
-
Administer this compound orally once daily at desired concentrations (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg).
-
Include a vehicle control group and a positive control group (e.g., Rapamycin at 3 mg/kg).
-
-
Treatment Duration:
-
For histological and molecular analysis: 5 days.
-
For survival studies: 10 days or until graft rejection.
-
4. Monitoring and Endpoints:
-
Graft Survival: Monitor graft function daily by abdominal palpation. Rejection is defined as the complete cessation of a palpable heartbeat, confirmed by laparotomy.
-
Histological Analysis (Day 5):
-
Euthanize the recipient rat and harvest the transplanted heart.
-
Fix the tissue in 10% formalin and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
Score the degree of rejection based on the International Society for Heart and Lung Transplantation (ISHLT) grading scale (0-4).
-
-
Immunohistochemistry (Day 5):
-
Stain tissue sections for markers of immune cell infiltration (e.g., CD4, CD8 for T-cells; CD68 for macrophages).
-
-
Molecular Analysis (Day 5):
-
Harvest a portion of the cardiac allograft and snap-freeze in liquid nitrogen.
-
Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory cytokines (e.g., IL-2, IFN-γ, IL-10).
-
Figure 2: Experimental Workflow for this compound In Vivo Study.
Conclusion
This compound is a promising immunosuppressive agent with a favorable pharmacokinetic profile and demonstrated efficacy in a preclinical model of acute cardiac allograft rejection.[1] Its dual inhibitory action on JAK3 and Syk provides a robust mechanism for modulating the immune response. The protocols outlined in this document provide a framework for conducting in vivo animal studies to further evaluate the therapeutic potential of this compound in transplantation and autoimmune diseases.
References
- 1. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
Application Notes and Protocols: Dosing and Administration of R-348 in Mice
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dosing and administration of R-348 in mice. It is critical to note that the designation "this compound" has been associated with at least two distinct research compounds: AG-348 (a Pyruvate (B1213749) Kinase Activator) and R348 (a JAK3/Syk Inhibitor) . To ensure accuracy and safety in your research, it is imperative to verify the specific compound you are working with. This document presents information for both compounds, clearly delineated.
Section 1: AG-348 (Pyruvate Kinase Activator)
AG-348 is an allosteric activator of the red cell isoform of pyruvate kinase (PK-R).[1] It is being investigated for its potential to treat hemolytic anemia in patients with pyruvate kinase deficiency.[1] In preclinical studies involving mice, AG-348 has been shown to enhance PK-R activity and modulate red blood cell metabolism.
Data Presentation: Dosing Regimen for AG-348 in Mice
The following table summarizes the reported dosing and administration of AG-348 in C57/BL6 mice.
| Parameter | Details | Reference |
| Route of Administration | Oral Gavage | [2][3] |
| Dosage Range | 1 mg/kg, 10 mg/kg, 50 mg/kg, 150 mg/kg | [2][3] |
| Dosing Frequency | Twice daily (BID) | [2][3] |
| Treatment Duration | 7 days | [2][3] |
| Vehicle | Not specified in the provided search results. Researchers should consult the manufacturer's instructions or relevant literature for an appropriate vehicle. | |
| Pharmacodynamic Markers | ATP levels, 2,3-diphosphoglycerate (2,3-DPG) levels, PK-R activity | [2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of AG-348 in Mice
This protocol outlines the procedure for administering AG-348 to mice via oral gavage.
Materials:
-
AG-348 compound
-
Appropriate vehicle
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
-
70% Ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of AG-348 and vehicle based on the desired dose and the weight of the mice.
-
Prepare the dosing solution and ensure it is homogenous.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered.
-
Properly restrain the mouse to ensure its safety and the accuracy of the administration.
-
-
Gavage Administration:
-
Attach the gavage needle to the syringe filled with the dosing solution.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Slowly administer the solution directly into the stomach.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the mouse for any signs of distress or adverse reactions immediately after administration and at regular intervals.
-
Return the mouse to its cage.
-
Visualization: Signaling Pathway and Experimental Workflow
References
R-348: A Novel JAK3/Syk Inhibitor for Attenuating Organ Transplant Rejection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Organ transplantation is a life-saving intervention for end-stage organ failure. However, the success of transplantation is often limited by the recipient's immune system recognizing the transplanted organ as foreign and mounting an immune response, leading to rejection.[1] This process involves a complex interplay of various immune cells, including T-cells, B-cells, and macrophages, which are activated through intricate signaling pathways.[2][3][4] Current immunosuppressive regimens are effective but can be associated with significant side effects. Therefore, the development of novel therapeutic agents with more targeted mechanisms of action is a critical area of research.
R-348 is a novel small molecule inhibitor that targets Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk), two key enzymes in immune cell signaling.[5] By inhibiting these pathways, this compound has shown promise in attenuating both acute and chronic organ transplant rejection in preclinical models. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols for its evaluation in organ transplant rejection models.
Mechanism of Action
This compound exerts its immunosuppressive effects by dual inhibition of JAK3 and Syk, which are critical for signaling downstream of cytokine and antigen receptors on immune cells.
JAK3 Inhibition: JAK3 is a tyrosine kinase predominantly expressed in hematopoietic cells and is a crucial component of the JAK-STAT signaling pathway. This pathway is activated by various cytokines that are central to T-cell proliferation, differentiation, and function.[6] Upon cytokine binding to its receptor, JAK3 becomes activated and phosphorylates Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in immune responses. By inhibiting JAK3, this compound disrupts this signaling cascade, thereby suppressing T-cell mediated rejection.[1]
Syk Inhibition: Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors on macrophages and mast cells.[7] Activation of these receptors leads to the recruitment and activation of Syk, which in turn initiates a signaling cascade that results in B-cell activation, antibody production, and macrophage-mediated inflammation.[4] this compound's inhibition of Syk can therefore dampen humoral immunity and innate immune responses that contribute to allograft rejection.[5]
The dual inhibition of JAK3 and Syk by this compound provides a multi-pronged approach to immunosuppression, targeting both the adaptive and innate arms of the immune system involved in organ transplant rejection.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating this compound in rat models of organ transplant rejection.
Table 1: Efficacy of this compound in a Rat Model of Chronic Airway Allograft Rejection [6]
| Treatment Group | Dose (mg/kg/day) | Luminal Obliteration (%) | Mononuclear Infiltration (cells/hpf) | Donor-Reactive IgG (MFI) |
| Untreated Control | - | 100 | 158 ± 22 | 3500 ± 450 |
| This compound | 10 | 95.3 ± 4.7 | 145 ± 18 | 3200 ± 400 |
| This compound | 20 | 65.4 ± 18.2 | 110 ± 15 | 2500 ± 350 |
| This compound | 40 | 20.6 ± 13.2 | 75 ± 10 | 1500 ± 250 |
| This compound | 80 | 15.7 ± 7.6 | 60 ± 8 | 1200 ± 200 |
| Rapamycin | 0.75 | 78.2 ± 11.5 | 125 ± 17 | 2800 ± 300 |
| Rapamycin | 3 | 11.6 ± 6.7 | 65 ± 9 | 1000 ± 150* |
*p < 0.05 vs. Untreated Control. Data are presented as mean ± SD. hpf: high-power field; MFI: mean fluorescence intensity.
Table 2: Efficacy of this compound in a Rat Model of Acute Cardiac Allograft Rejection [5]
| Treatment Group | Dose (mg/kg/day) | ISHLT Rejection Grade (0-4) | Graft Infiltration (cells/hpf) | Allograft Survival (days) |
| Untreated Control | - | 3.8 ± 0.4 | 1250 ± 150 | 6.2 ± 0.8 |
| This compound | 10 | 3.5 ± 0.5 | 1100 ± 120 | 7.1 ± 1.0 |
| This compound | 20 | 2.1 ± 0.6 | 650 ± 80 | 12.5 ± 2.1 |
| This compound | 40 | 1.5 ± 0.5 | 400 ± 50 | 14.8 ± 2.5 |
| Rapamycin | 3 | 1.6 ± 0.4 | 450 ± 60 | 15.2 ± 2.8 |
| Tacrolimus | 1 | 1.8 ± 0.5 | 500 ± 70 | 13.5 ± 2.2 |
| This compound + Tacrolimus | 20 + 0.5 | 0.8 ± 0.3 | 200 ± 30 | >25** |
*p < 0.05 vs. Untreated Control; **p < 0.05 vs. monotherapy. Data are presented as mean ± SD. ISHLT: International Society for Heart and Lung Transplantation.
Table 3: Pharmacokinetics of this compound and its Active Metabolite R-333 in Rats [5][6]
| Compound | Dose of this compound (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound | 20 | 150 ± 30 | 1.5 ± 0.5 | 600 ± 120 |
| R-333 | 20 | 1800 ± 400 | 2.0 ± 0.8 | 9500 ± 1800 |
| This compound | 40 | 320 ± 60 | 1.8 ± 0.6 | 1300 ± 250 |
| R-333 | 40 | 3500 ± 700 | 2.2 ± 0.9 | 21000 ± 4000 |
Data are presented as mean ± SD. This compound is rapidly converted to its active metabolite, R-333, which has a significantly higher plasma concentration and exposure.[6]
Experimental Protocols
The following are detailed protocols for the key in vivo models used to evaluate the efficacy of this compound in organ transplant rejection.
Protocol 1: Heterotopic Rat Tracheal Transplantation Model for Chronic Airway Rejection
This model is used to study obliterative bronchiolitis, a form of chronic lung allograft rejection.[7][8][9]
References
- 1. Targeting JAK/STAT Signaling to Prevent Rejection After Kidney Transplantation: A Reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simplified method of heterotopic rat heart transplantation using the cuff technique: application to sublethal dose protocol of methotrexate on allograft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophages as Effectors of Acute and Chronic Allograft Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | B-cell response in solid organ transplantation [frontiersin.org]
- 5. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts [jove.com]
- 6. Effect of Inhibition of the JAK2/STAT3 Signaling Pathway on the Th17/IL-17 Axis in Acute Cellular Rejection After Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for experimental heterotopic and orthotopic tracheal transplantations - When to use which model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for R-348 in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-348 is a potent and selective small molecule inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are pivotal in the pathogenesis of autoimmune diseases.[1] By selectively targeting JAK3, this compound offers a promising therapeutic strategy to modulate the immune response in conditions such as rheumatoid arthritis, psoriasis, and organ transplant rejection. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in preclinical autoimmune disease research.
Mechanism of Action: Targeting the JAK3-STAT Pathway
This compound exerts its immunomodulatory effects by inhibiting the JAK3 enzyme, which is predominantly expressed in hematopoietic cells and is crucial for signaling downstream of cytokine receptors that contain the common gamma chain (γc). This family of receptors includes those for Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in T-cell activation, proliferation, and differentiation. By inhibiting JAK3, this compound effectively blocks this signaling cascade, leading to a reduction in the inflammatory response mediated by T-cells. Additionally, this compound has been reported to inhibit Spleen Tyrosine Kinase (Syk), another key player in immune cell signaling.[1]
Figure 1: Simplified signaling pathway of the JAK3-STAT cascade and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and representative selective JAK3 inhibitors. This data is essential for designing and interpreting experiments.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Comparators
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Data Source |
| This compound (active metabolite R-333) | JAK3 | Data not publicly available | - | - | [1] |
| This compound (active metabolite R-333) | Syk | Data not publicly available | - | - | [1] |
| Tofacitinib | JAK3 | 1 | ~112x | ~20x | [2] |
| Tofacitinib | JAK1 | 112 | - | - | [2] |
| Tofacitinib | JAK2 | 20 | - | - | [2] |
| Z583 | JAK3 | 10.84 | >920x | >920x | [3] |
| Z583 | JAK1 | >10,000 | - | - | [3] |
| Z583 | JAK2 | >10,000 | - | - | [3] |
Note: Specific IC50 values for this compound against JAK kinases are not publicly available. Data for Tofacitinib and Z583 are provided as representative examples of a pan-JAK and a highly selective JAK3 inhibitor, respectively.
Table 2: Effect of JAK3 Inhibition on Cytokine Production in Activated Human T-cells
| Treatment | IL-2 Production (% of Control) | IFN-γ Production (% of Control) | IL-17 Production (% of Control) | Data Source (Representative) |
| Vehicle (DMSO) | 100 | 100 | 100 | Adapted from[4] |
| This compound (1 µM) | Expected significant reduction | Expected significant reduction | Expected significant reduction | - |
| Selective JAK3 Inhibitor (1 µM) | 25 ± 5 | 30 ± 7 | 40 ± 8 | Adapted from[4] |
| Pan-JAK Inhibitor (Tofacitinib, 1 µM) | 15 ± 4 | 20 ± 6 | 25 ± 5 | Adapted from[4] |
Note: The data presented for the selective JAK3 inhibitor is representative of the expected effects of this compound based on its mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the context of autoimmune disease research.
Protocol 1: In Vitro JAK3 Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on JAK3 enzyme activity.
Figure 2: Workflow for the in vitro JAK3 kinase inhibition assay.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in kinase buffer containing DMSO (final DMSO concentration ≤1%). Include a vehicle control (DMSO only).
-
Enzyme and Substrate Preparation: Dilute the JAK3 enzyme to the desired concentration in kinase buffer. Prepare the substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near the Km for JAK3.
-
Kinase Reaction:
-
Add 5 µL of the this compound serial dilutions or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of the diluted JAK3 enzyme to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mix to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data with the vehicle control representing 0% inhibition and a no-enzyme control representing 100% inhibition.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: T-cell Proliferation and Cytokine Release Assay
This protocol assesses the functional effect of this compound on T-cell responses.
Figure 3: Workflow for T-cell proliferation and cytokine release assay.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
This compound stock solution (in DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye or BrdU incorporation assay kit
-
ELISA or multiplex assay kits for IL-2, IFN-γ, and IL-17
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using CFSE, label the cells with CFSE dye according to the manufacturer's protocol.
-
Cell Plating: Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI medium.
-
Inhibitor Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
T-cell Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T-cell proliferation and cytokine production. Include unstimulated controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
-
Cytokine Analysis: After incubation, centrifuge the plates and collect the supernatant. Measure the concentrations of IL-2, IFN-γ, and IL-17 using ELISA or a multiplex bead-based assay.
-
Proliferation Analysis:
-
CFSE: Harvest the cells, stain with T-cell markers (e.g., CD4, CD8), and analyze CFSE dilution by flow cytometry.
-
BrdU: Add BrdU to the cultures for the final 18 hours of incubation and measure incorporation according to the kit manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine levels and proliferation rates in this compound-treated wells to the vehicle-treated, stimulated controls.
Protocol 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the evaluation of this compound in a standard animal model of rheumatoid arthritis.[5][6][7]
Figure 4: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for measuring paw thickness
Procedure:
-
Arthritis Induction:
-
Day 0: Emulsify type II collagen in CFA. Anesthetize the mice and administer a subcutaneous injection of the emulsion at the base of the tail.
-
Day 21: Prepare an emulsion of type II collagen in IFA. Administer a booster subcutaneous injection at a different site at the base of the tail.
-
-
Monitoring: Begin monitoring the mice for signs of arthritis (paw swelling, erythema, and joint stiffness) from day 21. Use a clinical scoring system (e.g., 0-4 scale for each paw) to quantify disease severity.
-
Treatment:
-
Once mice develop clinical signs of arthritis (clinical score ≥ 2), randomize them into treatment groups.
-
Administer this compound orally at desired doses (e.g., 10, 20, 40 mg/kg) or vehicle once daily.[1]
-
-
Endpoint Analysis:
-
Continue treatment and clinical scoring for a predefined period (e.g., 14-21 days after onset).
-
At the end of the study, collect blood for serum cytokine analysis.
-
Euthanize the mice and collect the paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Conclusion
This compound is a valuable research tool for investigating the role of the JAK3 signaling pathway in autoimmune and inflammatory diseases. The protocols provided herein offer a framework for characterizing the in vitro and in vivo activity of this compound and similar JAK3 inhibitors. These studies will contribute to a better understanding of the therapeutic potential of selective JAK3 inhibition for the treatment of a range of immune-mediated disorders.
References
- 1. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Janus Kinase (JAK)-3 in Regulating Toll-Like Receptor-Mediated Inflammatory Cytokine Production in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-348, a Representative JAK/STAT Signaling Inhibitor
Disclaimer: The compound "R-348" is not a widely recognized designation for a specific Janus kinase (JAK) inhibitor in publicly available scientific literature. Therefore, these application notes and protocols have been generated using data from a well-characterized and representative JAK inhibitor, Ruxolitinib, to illustrate the principles and methodologies for studying JAK/STAT signaling with a small molecule inhibitor. Researchers should validate these protocols for their specific compound of interest.
Introduction to JAK/STAT Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, hormones, and growth factors. This pathway plays a pivotal role in regulating fundamental cellular processes including proliferation, differentiation, apoptosis, and immune responses. The core components of this pathway are JAKs (JAK1, JAK2, JAK3, and TYK2) and STATs (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6). Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancers, making it a key target for therapeutic intervention and research.
Small molecule inhibitors that target JAKs are invaluable tools for dissecting the intricacies of this pathway and for the development of novel therapeutics. This document provides a comprehensive guide to using a representative JAK inhibitor, herein referred to as this compound, for studying JAK/STAT signaling.
This compound: A Potent and Selective JAK Inhibitor
This compound is a potent and selective inhibitor of the Janus kinase family of protein tyrosine kinases. It demonstrates high affinity for the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation and activation of downstream STAT proteins. Its specificity profile makes it a valuable tool for elucidating the specific roles of different JAK isoforms in various cellular contexts.
Quantitative Data: Inhibitory Activity of a Representative JAK Inhibitor (Ruxolitinib)
| Target | IC50 (nM) | Cellular Assay |
| JAK1 | 3.3 | Enzyme Assay |
| JAK2 | 2.8 | Enzyme Assay |
| JAK3 | 428 | Enzyme Assay |
| TYK2 | 19 | Enzyme Assay |
| c-Met | >1000 | Enzyme Assay |
| Chk2 | >1000 | Enzyme Assay |
Data presented is representative of Ruxolitinib and should be independently verified for any specific inhibitor.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of a JAK inhibitor on the JAK/STAT signaling pathway.
Protocol 1: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
This compound (or other test compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the JAK enzyme and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Phospho-STAT Western Blot Analysis
Objective: To assess the effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human cell line known to respond to a specific cytokine (e.g., TF-1 cells for GM-CSF or IL-3, HEL cells for endogenous JAK2 activity)
-
Appropriate cell culture medium
-
Cytokine (e.g., GM-CSF, IL-3, IFN-γ)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-STAT (e.g., p-STAT3, p-STAT5) and total STAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere or grow to the desired density.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin).
Protocol 3: Reporter Gene Assay
Objective: To measure the effect of this compound on STAT-mediated gene transcription.
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression plasmids for a cytokine receptor, JAK, and STAT
-
Reporter plasmid containing a STAT-responsive promoter driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
This compound
-
Cytokine
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the host cell line with the expression plasmids and the reporter plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for phospho-STAT Western blot analysis.
Caption: Workflow for a STAT-responsive reporter gene assay.
Application Notes and Protocols for Determining the Cellular Activity of R-348, a Dual JAK3/Syk Inhibitor
For Research Use Only.
Introduction
R-348 is a potent, orally available small molecule inhibitor targeting both Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk).[1][2] These two kinases are critical components of signaling pathways that regulate immune cell function. JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling that governs the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells.[3][4] Syk is a non-receptor tyrosine kinase essential for signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[5] By dually targeting JAK3 and Syk, this compound is positioned to modulate both adaptive and innate immune responses, making it a compound of interest for autoimmune diseases and other inflammatory conditions.
These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound on key cellular functions mediated by JAK3 and Syk signaling. The described assays are essential for researchers, scientists, and drug development professionals investigating the mechanism of action and potency of this compound and similar kinase inhibitors.
Data Presentation
The following tables summarize representative quantitative data for dual JAK3/Syk inhibitors in various cell-based assays. Please note that specific cellular IC50 values for this compound are not publicly available. The data presented below is derived from studies on other dual JAK3/Syk inhibitors and should be considered illustrative for assay design and data analysis.
Table 1: Inhibition of Cellular Phosphorylation
| Assay Description | Cell Type | Stimulant | Measured Endpoint | Representative IC50 (nM) |
| JAK3/STAT5 Phosphorylation | Human PBMCs | IL-2 | pSTAT5 Levels | 99 |
| JAK1/3/STAT6 Phosphorylation | Ramos B-cells | IL-4 | pSTAT6 Levels | 26 |
Data is representative of a selective JAK3 inhibitor, PRN371, as specific data for this compound is not available.[6]
Table 2: Inhibition of T-Cell Function
| Assay Description | Cell Type | Stimulant | Measured Endpoint | Representative IC50 (µM) |
| T-Cell Proliferation | Human PBMCs | Anti-CD3/CD28 | CFSE Dilution | Not Available |
| Th1 Cytokine (IFN-γ) Secretion | Activated Human T-Cells | Anti-CD3/CD28 | IFN-γ Levels (ELISA) | Not Available |
| Th2 Cytokine (IL-4) Secretion | Activated Human T-Cells | Anti-CD3/CD28 | IL-4 Levels (ELISA) | Not Available |
Table 3: Inhibition of Mast Cell Degranulation
| Assay Description | Cell Type | Stimulant | Measured Endpoint | Representative IC50 (µM) |
| β-hexosaminidase Release | RBL-2H3 | DNP-BSA | β-hexosaminidase Activity | Not Available |
Mandatory Visualizations
Signaling Pathways
Caption: JAK3/Syk Signaling Inhibition by this compound.
Experimental Workflows
Caption: STAT5 Phosphorylation Assay Workflow.
Caption: T-Cell Proliferation (CFSE) Assay Workflow.
Experimental Protocols
STAT5 Phosphorylation Assay in Human PBMCs
This assay measures the ability of this compound to inhibit JAK3-mediated phosphorylation of STAT5 in response to cytokine stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (or other test compounds)
-
Recombinant Human IL-2
-
Fixation Buffer (e.g., Cytofix™ Buffer)
-
Permeabilization Buffer (e.g., Phosflow™ Perm III Buffer)
-
Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody
-
Flow Cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Compound Treatment: Aliquot 100 µL of the cell suspension into a 96-well plate. Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
Stimulation: Add IL-2 to a final concentration of 100 ng/mL to all wells except for the unstimulated control. Incubate for 15-20 minutes at 37°C.
-
Fixation: Immediately after stimulation, add 100 µL of pre-warmed Fixation Buffer to each well. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cell pellets in 100 µL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with FACS buffer (PBS with 2% FBS). Resuspend the cells in 50 µL of FACS buffer containing the anti-pSTAT5 antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells once with FACS buffer and resuspend in 200 µL of FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter. Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition. Plot the percentage of inhibition (relative to the stimulated vehicle control) against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
T-Cell Proliferation Assay (CFSE-based)
This assay assesses the effect of this compound on T-cell proliferation by measuring the dilution of the fluorescent dye CFSE.
Materials:
-
Human T-cells (isolated from PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
This compound (or other test compounds)
-
Flow Cytometer
Protocol:
-
Cell Preparation and Labeling: Isolate T-cells from PBMCs using a negative selection kit. Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the labeling by adding 5 volumes of ice-cold culture medium. Wash the cells three times with culture medium.
-
Cell Plating and Treatment: Resuspend the CFSE-labeled T-cells at 1 x 10^6 cells/mL in culture medium. Plate 100 µL of cells per well in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies. Add serial dilutions of this compound to the wells. Include vehicle and unstimulated controls.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and wash with FACS buffer. Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Data Analysis: Gate on the live lymphocyte population. Analyze the CFSE histograms to identify distinct peaks corresponding to successive cell divisions. Quantify the percentage of proliferated cells (cells that have undergone at least one division) for each condition. Calculate the percentage of inhibition of proliferation relative to the stimulated vehicle control and determine the IC50 value.
Cytokine Secretion Assay (ELISA)
This protocol measures the inhibitory effect of this compound on the production of key Th1 (IFN-γ) and Th2 (IL-4, IL-5) cytokines by activated T-cells.
Materials:
-
Human T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound (or other test compounds)
-
ELISA kits for human IFN-γ, IL-4, and IL-5
Protocol:
-
T-Cell Activation and Treatment: Isolate and plate T-cells as described in the T-cell proliferation assay. Add serial dilutions of this compound.
-
Culture and Supernatant Collection: Culture the cells for 48-72 hours at 37°C. After incubation, centrifuge the plate and carefully collect the culture supernatants.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the supernatants. Determine the percentage of inhibition of cytokine production for each this compound concentration and calculate the IC50 values.
References
- 1. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: R-348 in Combination with Other Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and methodologies for utilizing the novel immunosuppressant R-348 in combination with other immunosuppressive agents, particularly calcineurin inhibitors like tacrolimus. This compound is a potent, orally available inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk), targeting T-cell activation and other immune cell functions.[1][2] Preclinical studies have demonstrated its efficacy in preventing organ allograft rejection, with a particularly synergistic effect when combined with tacrolimus.[2]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound in rodent models of organ transplantation.
Table 1: Efficacy of this compound Monotherapy in a Rat Cardiac Allograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Allograft Survival (days) | Histologic Rejection Score (ISHLT Grade) on Day 5 |
| Untreated Control | - | 7.0 ± 0.0 | 3.8 ± 0.2 |
| This compound | 10 | Not Reported | Subtherapeutic |
| This compound | 20 | 12.5 ± 1.0 | Not Reported |
| This compound | 40 | 13.0 ± 0.8 | 1.5 ± 0.3 |
| Rapamycin | 3 | 13.2 ± 0.5 | 1.6 ± 0.4 |
Data extracted from Lainez et al., Transplantation (2008).[2]
Table 2: Synergistic Efficacy of this compound and Tacrolimus in a Rat Cardiac Allograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Allograft Survival (days) |
| This compound | 20 | 12.5 ± 1.0 |
| Tacrolimus | 0.5 | 10.8 ± 0.5 |
| This compound + Tacrolimus | 20 + 0.5 | > 28 (p < 0.001) |
Data extracted from Lainez et al., Transplantation (2008), highlighting the significant increase in allograft survival with combination therapy.[2]
Table 3: Efficacy of this compound in a Rat Tracheal Allograft Model (28-day treatment)
| Treatment Group | Dose (mg/kg/day) | Luminal Obliteration (%) | Mononuclear Infiltration (cells/hpf) |
| Untreated Control | - | 100 | 250 ± 30 |
| This compound | 10 | 85 ± 10 | 200 ± 25 |
| This compound | 20 | 50 ± 15 | 150 ± 20 |
| This compound | 40 | 20.6 ± 13.2 | 100 ± 15 |
| This compound | 80 | 15.7 ± 7.6 | 80 ± 10 |
| Rapamycin | 3 | 11.6 ± 6.7 | 75 ± 10 |
Data extracted from KRP et al., Transplantation (2009).[3]
Table 4: Safety Profile of this compound in a Rat Tracheal Allograft Model (28-day treatment)
| Treatment Group | Dose (mg/kg/day) | Key Adverse Effects |
| This compound | ≤ 40 | Well tolerated |
| This compound | ≥ 40 | Elevated alanine (B10760859) transferase (ALT) |
| This compound | 80 | Toxic |
| Rapamycin | 3 | Hypercholesterolemia |
Data extracted from KRP et al., Transplantation (2009).[3]
Experimental Protocols
The following are detailed protocols based on the methodologies described in the cited preclinical studies. These should be adapted as necessary for specific experimental designs.
Protocol 1: Heterotopic Cardiac Allograft Transplantation in Rats
This protocol describes the surgical procedure for transplanting a donor heart into the abdomen of a recipient rat.
Materials:
-
Donor and recipient rats (e.g., Brown Norway and Lewis strains)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Microsurgical instruments
-
Heparin solution
-
Cold saline solution
-
Suture materials (e.g., 8-0, 9-0 polypropylene)
Procedure:
-
Anesthesia: Anesthetize both donor and recipient rats.
-
Donor Heart Procurement:
-
Perform a midline laparotomy and thoracotomy on the donor rat.
-
Administer heparin (e.g., 500 IU) into the inferior vena cava (IVC).
-
Ligate the superior vena cava (SVC) and IVC.
-
Transect the pulmonary veins.
-
Cannulate the aorta and perfuse the heart with cold saline.
-
Transect the aorta and pulmonary artery, and explant the heart.
-
Store the donor heart in cold saline.
-
-
Recipient Preparation:
-
Perform a midline laparotomy on the recipient rat.
-
Expose the abdominal aorta and IVC.
-
Temporarily clamp the aorta and IVC.
-
-
Anastomosis:
-
Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's abdominal aorta using a running suture.
-
Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's IVC.
-
-
Reperfusion:
-
Release the vascular clamps to allow blood flow to the transplanted heart.
-
Confirm the beating of the graft.
-
-
Closure: Close the abdominal wall in layers.
-
Post-operative Care: Provide appropriate analgesia and monitor the recipient for recovery and graft function. Graft function can be assessed by daily palpation of the abdomen. Rejection is defined as the cessation of a palpable heartbeat.
Protocol 2: Histological Assessment of Cardiac Allograft Rejection
This protocol outlines the steps for preparing and scoring cardiac tissue for signs of rejection.
Materials:
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Collection: At the experimental endpoint, explant the transplanted heart.
-
Fixation and Processing:
-
Fix the heart in 10% buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin.
-
-
Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Dehydrate and mount with a coverslip.
-
-
Scoring:
-
Examine the slides under a microscope.
-
Score for acute cellular rejection based on the International Society for Heart and Lung Transplantation (ISHLT) grading system. The grading is based on the presence, extent, and nature of inflammatory infiltrates and myocyte damage.[4]
-
Protocol 3: Measurement of Th1/Th2 Cytokine Response by ELISA
This protocol describes the quantification of key Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-10) cytokines from rat serum or splenocyte culture supernatants.
Materials:
-
Rat Th1/Th2 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)
-
Microplate reader
-
Wash buffer
-
Assay buffer
-
Stop solution
-
Serum samples or cell culture supernatants
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody for the specific cytokine of interest and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer.
-
Blocking: Block the plate with an appropriate blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation:
-
Add serially diluted standards and samples to the wells.
-
Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).
-
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate.
-
Washing: Wash the plate.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate.
-
Washing: Wash the plate.
-
Substrate Addition: Add the TMB substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Mandatory Visualizations
Signaling Pathways
Caption: Combined inhibition of T-cell activation pathways by this compound and Tacrolimus.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound in combination therapy.
References
Application Notes and Protocols for the Dissolution of R-348
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of R-348, a designation that may refer to several research compounds. Based on available data, this document focuses on ABT-348 (Ilorasertib) , a dual Aurora/VEGF receptor kinase inhibitor, and provides general guidance applicable to other small molecule inhibitors used in research, such as the JAK inhibitor JAK-IN-11 . Proper dissolution is a critical first step for obtaining accurate and reproducible results in both in vitro and in vivo experiments.
Introduction to Compound Solubilization
The biological activity of a test compound is contingent on its effective delivery in a soluble and biologically compatible form. Many small molecule inhibitors, including kinase inhibitors, often exhibit poor aqueous solubility. Therefore, a common strategy involves creating a concentrated stock solution in an organic solvent, followed by dilution into an aqueous medium for experiments. The choice of solvent and the final concentration are crucial to avoid precipitation and minimize solvent-induced cellular toxicity.
Quantitative Data Summary
The following table summarizes the known solubility of ABT-348 (Ilorasertib), which is essential for preparing appropriate stock solutions.
| Compound | Solvent | Maximum Solubility | Notes |
| ABT-348 (Ilorasertib) | DMSO | 41.67 mg/mL (85.29 mM) | Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.[1] |
| ABT-348 (Ilorasertib) | Ethanol | Soluble | Specific concentration not detailed, but noted as a viable solvent.[2] |
Experimental Protocols
Protocol for Dissolving ABT-348 (Ilorasertib) for In Vitro Experiments
This protocol details the preparation of a concentrated stock solution of ABT-348 in DMSO and its subsequent dilution for use in cell-based assays.
Materials:
-
ABT-348 (Ilorasertib) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile, pre-warmed cell culture medium or assay buffer
Procedure: Preparing a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of ABT-348 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 41.67 mg/mL).[1]
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic water bath to facilitate complete dissolution.[1]
-
Visual Inspection: Ensure the solution is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.[3]
Procedure: Preparing Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Initial Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium or assay buffer. It is crucial to add the stock solution to the aqueous medium and mix immediately to prevent precipitation.
-
Serial Dilutions: Perform further serial dilutions to achieve the final desired concentrations for your experiment.
-
Vehicle Control: A vehicle control containing the same final concentration of DMSO must be included in all experiments to account for any solvent effects. The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[4]
Figure 1. Workflow for preparing ABT-348 solutions for in vitro experiments.
Protocol for Dissolving ABT-348 (Ilorasertib) for In Vivo Experiments
This protocol describes the preparation of a formulation suitable for oral administration in animal models.
Materials:
-
ABT-348 (Ilorasertib) powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Procedure:
-
Prepare a DMSO Stock: First, create a concentrated stock solution of ABT-348 in DMSO (e.g., 20.8 mg/mL) as described in the in vitro protocol. Ensure it is a clear solution.
-
Formulation Preparation: To prepare a 1 mL working solution, follow these steps in order: a. To 400 µL of PEG300, add 100 µL of the concentrated DMSO stock solution. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of saline to bring the total volume to 1 mL.
-
Final Concentration: This procedure results in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a drug concentration of 2.08 mg/mL.[3]
-
Administration: This formulation should be prepared fresh on the day of use.
References
Application Notes and Protocols for JAK3 Inhibition in Rheumatoid Arthritis Models
Disclaimer: Publicly available preclinical data for the specific compound R-348 in rheumatoid arthritis models is limited. The following application notes and protocols are representative of the application of a selective Janus Kinase 3 (JAK3) inhibitor in established preclinical models of rheumatoid arthritis, based on the known mechanism of action for this class of compounds.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in the pathogenesis of RA, mediating the effects of numerous pro-inflammatory cytokines.[1][2] JAK3, with its expression largely restricted to hematopoietic cells, plays a pivotal role in cytokine signaling that governs the proliferation, differentiation, and activation of T-cells, which are key drivers of the autoimmune response in RA.[3] Consequently, selective inhibition of JAK3 presents a promising therapeutic strategy for the treatment of RA. An orally available, potent, and selective JAK3 inhibitor is expected to modulate the underlying immune response, thereby reducing inflammation, mitigating arthritic symptoms, and preventing joint damage. Preclinical studies of JAK3 inhibitors have demonstrated efficacy in reducing arthritic symptoms, bone destruction, and swelling in various animal models of arthritis.[3][4][5]
These application notes provide an overview and detailed protocols for the evaluation of a selective JAK3 inhibitor in a collagen-induced arthritis (CIA) mouse model, a widely used and clinically relevant model of rheumatoid arthritis.
Data Presentation
The following tables represent expected quantitative outcomes from a study evaluating a selective JAK3 inhibitor in a CIA mouse model.
Table 1: Efficacy of a Selective JAK3 Inhibitor on Clinical Parameters in a CIA Mouse Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Incidence of Arthritis (%) |
| Vehicle Control | - | 10.5 ± 1.2 | 3.8 ± 0.4 | 100 |
| JAK3 Inhibitor | 10 | 4.2 ± 0.8 | 2.1 ± 0.3 | 40 |
| JAK3 Inhibitor | 30 | 1.8 ± 0.5 | 1.5 ± 0.2 | 10 |
| Dexamethasone | 1 | 2.5 ± 0.6 | 1.7 ± 0.2 | 20 |
Data are presented as mean ± SEM. p.o. = oral administration, QD = once daily.
Table 2: Effect of a Selective JAK3 Inhibitor on Serum Cytokine Levels in a CIA Mouse Model (Day 42)
| Treatment Group | Dose (mg/kg, p.o., QD) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-17 (pg/mL) |
| Vehicle Control | - | 150 ± 25 | 280 ± 40 | 95 ± 15 |
| JAK3 Inhibitor | 10 | 75 ± 12 | 140 ± 22 | 40 ± 8 |
| JAK3 Inhibitor | 30 | 40 ± 8 | 80 ± 15 | 20 ± 5 |
| Dexamethasone | 1 | 55 ± 10 | 110 ± 18 | 30 ± 6 |
Data are presented as mean ± SEM. p.o. = oral administration, QD = once daily.
Experimental Protocols
Protocol 1: Evaluation of a Selective JAK3 Inhibitor in a Mouse Model of Collagen-Induced Arthritis (CIA)
1. Objective: To assess the therapeutic efficacy of a selective JAK3 inhibitor in reducing the clinical signs and inflammatory markers of arthritis in a CIA mouse model.
2. Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Selective JAK3 inhibitor
-
Vehicle (e.g., 0.5% methylcellulose)
-
Dexamethasone (positive control)
-
Syringes and needles (27G)
-
Calipers for measuring paw thickness
-
ELISA kits for cytokine measurement (IL-6, TNF-α, IL-17)
3. Methodology:
a. Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).
-
On Day 0, immunize male DBA/1 mice with 100 µL of the CII/CFA emulsion via intradermal injection at the base of the tail.
-
On Day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.
b. Treatment:
-
Monitor mice daily for the onset of arthritis, typically appearing between Day 24 and Day 28.
-
Once clinical signs of arthritis are evident (paw swelling and redness), randomize the animals into treatment groups (n=10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o., QD)
-
Group 2: Selective JAK3 inhibitor (10 mg/kg, p.o., QD)
-
Group 3: Selective JAK3 inhibitor (30 mg/kg, p.o., QD)
-
Group 4: Dexamethasone (1 mg/kg, p.o., QD)
-
-
Administer treatments daily from the onset of arthritis until the end of the study (e.g., Day 42).
c. Clinical Assessment:
-
Score the severity of arthritis in each paw daily or every other day on a scale of 0-4:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum arthritis score per mouse is 16.
-
Measure the thickness of the hind paws every other day using a digital caliper.
d. Endpoint Analysis (Day 42):
-
At the termination of the study, collect blood via cardiac puncture and process to obtain serum.
-
Measure the concentrations of pro-inflammatory cytokines (IL-6, TNF-α, IL-17) in the serum using ELISA kits according to the manufacturer's instructions.
-
Excise the hind paws for histological analysis. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
4. Statistical Analysis:
-
Analyze differences in arthritis scores and paw swelling between groups using a two-way ANOVA with repeated measures.
-
Analyze differences in cytokine levels and histological scores using a one-way ANOVA followed by a Dunnett's post-hoc test.
-
A p-value of <0.05 is considered statistically significant.
Visualizations
Caption: JAK/STAT signaling pathway and the mechanism of a JAK3 inhibitor.
References
- 1. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
R-348 Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides frequently asked questions (FAQs) and troubleshooting advice for researchers utilizing R-348, a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). The information is compiled from publicly available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that targets two key enzymes in inflammatory signaling pathways: JAK3 and Syk.[1] By inhibiting these kinases, this compound can modulate the immune response.
-
JAK3 Inhibition: JAK3 is crucial for signal transduction of cytokines that use the common gamma chain (γc) receptor, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for the proliferation and activation of T-cells and other immune cells.
-
Syk Inhibition: Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, macrophages, and neutrophils.
Q2: What are the known on-target effects of this compound in experimental systems?
In preclinical studies, this compound has demonstrated efficacy in models of autoimmune and inflammatory conditions. For instance, in a rat model of cardiac allograft rejection, this compound was shown to preserve graft function, reduce immune cell infiltration, and decrease inflammatory cytokine upregulation.[1] It has also shown effectiveness in preclinical models of psoriasis and transplant rejection.[2]
Q3: Has this compound been investigated in clinical trials?
Yes, this compound has been evaluated in Phase 1 and Phase 2 clinical trials. An oral formulation was assessed for safety and tolerability in healthy volunteers for potential treatment of rheumatoid arthritis and psoriasis.[2] A topical ophthalmic formulation was also studied for the treatment of dry eye disease.[3][4]
Q4: What is the clinical safety and tolerability profile of this compound?
In a Phase 2 clinical study of an ophthalmic formulation for dry eye disease, this compound did not meet its primary or secondary efficacy endpoints. However, it was reported that no significant adverse events were observed during this trial.[4] A preceding Phase 1 study also indicated that the drug candidate was well-tolerated.[3]
Q5: Are there any known off-target effects of this compound?
While this compound is characterized as a JAK3/Syk inhibitor, detailed public data on its broader kinase selectivity profile is limited. In vitro enzyme assays have confirmed potent inhibition of JAK3- and Syk-dependent pathways.[1] However, a comprehensive screening panel detailing IC50 or Ki values against a wide range of other kinases is not publicly available. Researchers should be aware that, like many kinase inhibitors, this compound may have unidentified off-target activities.
Q6: Is there any available data on the preclinical toxicology of this compound?
Detailed preclinical toxicology reports for this compound are not extensively published. A study in rats investigating its effect on cardiac allograft rejection did not report any overt toxicity at the effective doses used.[1] The active metabolite of this compound has been identified as R333.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or cellular phenotype. | Potential Off-Target Effects: The observed effect may be due to the inhibition of kinases other than JAK3 or Syk. | 1. Review the literature for known off-target effects of other JAK or Syk inhibitors to identify potential candidates. 2. If possible, perform a kinase screening assay with this compound to determine its selectivity profile in your experimental system. 3. Use a structurally unrelated JAK3 or Syk inhibitor as a control to see if the phenotype is reproducible. |
| Variability in experimental results. | Compound Stability/Metabolism: this compound may have limited stability in your cell culture medium or may be metabolized by your cells of interest. The active metabolite R333 may have a different potency or selectivity profile. | 1. Ensure proper storage and handling of the this compound compound. 2. Minimize the time the compound is in solution before use. 3. If technically feasible, measure the concentration of this compound and its metabolite R333 in your experimental system over time using LC-MS. |
| Lower than expected potency in cellular assays. | Assay Conditions: The potency of kinase inhibitors can be highly dependent on the ATP concentration in the assay. Cellular Uptake: The compound may have poor permeability into the specific cell type being used. | 1. If performing biochemical assays, consider that the IC50 will be higher at higher ATP concentrations. 2. For cellular assays, ensure that the incubation time is sufficient for the compound to reach its intracellular target. 3. Consider using a cell line with known permeability to similar small molecules as a positive control. |
| Concern about potential toxicity in cell culture. | High Concentration or Prolonged Exposure: Even with a good clinical safety profile, high concentrations or long-term exposure in vitro can lead to cytotoxicity. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments. 2. Use a cell viability assay (e.g., MTT, trypan blue exclusion) to assess cytotoxicity at your working concentrations. 3. Include a vehicle-only control in all experiments. |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the targeted signaling pathways of this compound and a general workflow for assessing its effects.
Caption: this compound inhibits JAK3 and Syk signaling pathways.
Caption: General workflow for assessing this compound effects.
References
- 1. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. Rigel's R348 to Initiate Phase 2 Clinical Trial in Dry Eye :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 4. R348 Did Not Meet Endpoints in Phase 2 Dry Eye Study :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
Technical Support Center: Overcoming R-348 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous insolubility of R-348, a JAK3/Syk inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the potential reasons for this?
A1: this compound, like many small molecule drug candidates, may exhibit poor aqueous solubility due to its molecular structure. The issue can be attributed to several factors including:
-
High Lipophilicity: The compound may have a predominantly non-polar structure, leading to unfavorable interactions with polar water molecules.
-
Crystalline Structure: A stable crystalline lattice can require significant energy to break, hindering the dissolution process.
-
pH of the Solution: If this compound has ionizable groups, its solubility will be highly dependent on the pH of the aqueous solution.
-
Purity of the Compound: Impurities can sometimes affect the solubility of the primary compound.
Q2: What are the initial steps I should take to try and dissolve this compound?
A2: Before exploring more complex methods, start with these basic troubleshooting steps:
-
Gentle Heating: Cautiously warm the solution. Increased temperature can sometimes improve the solubility of compounds. Be mindful of the thermal stability of this compound.
-
Sonication: Use a sonicator to provide mechanical agitation, which can help break down particle aggregates and enhance dissolution.
-
Vortexing/Stirring: Ensure adequate mixing by vortexing or continuous stirring for a sufficient period.
Q3: Can adjusting the pH of my aqueous solution improve the solubility of this compound?
A3: Yes, if this compound has acidic or basic functional groups, altering the pH of the solution can significantly increase its solubility.[][2][3][4][5] For a weakly basic compound, lowering the pH will lead to protonation and formation of a more soluble salt. Conversely, for a weakly acidic compound, increasing the pH will result in deprotonation and enhanced solubility. It is crucial to determine the pKa of this compound to identify the optimal pH range for solubilization.
Q4: What are co-solvents, and can they help dissolve this compound?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[][6][7][8][9] They work by reducing the polarity of the solvent system, making it more favorable for lipophilic compounds like this compound. Common co-solvents used in research and pharmaceutical formulations include Dimethyl Sulfoxide (DMSO), ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).
Q5: Are there any other excipients I can use to improve the solubility of this compound?
A5: Yes, several other types of excipients can be employed to enhance the aqueous solubility of this compound:
-
Surfactants: These are amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds, thereby increasing their apparent solubility in water.[10]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and increasing their solubility.[11]
-
Lipid-based formulations: For in vivo applications, formulating this compound in a lipid-based delivery system can improve its solubility and absorption.[12][13]
Troubleshooting Guides
Problem: this compound precipitates out of solution after initial dissolution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Supersaturation | The initial concentration exceeds the thermodynamic solubility in the current solvent system. Try preparing a more dilute solution. |
| pH Shift | The addition of this compound or other components may have altered the pH to a range where the compound is less soluble. Verify and adjust the pH of the final solution. |
| Temperature Change | If the solution was heated to aid dissolution, it may precipitate upon cooling to room temperature. Consider if the experiment can be performed at a slightly elevated temperature or if a different solubilization strategy is needed. |
| Solvent Evaporation | Over time, evaporation of a volatile co-solvent can lead to precipitation. Ensure your container is properly sealed. |
Problem: The use of a co-solvent is interfering with my downstream cellular assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-solvent Toxicity | Many organic solvents are toxic to cells at higher concentrations. Determine the maximum tolerable concentration of your chosen co-solvent for your specific cell line in a pilot experiment. |
| Interference with Assay Components | The co-solvent may be interfering with the assay reagents or detection method. Run a control with just the co-solvent to assess for any background signal or inhibition. |
| Alternative Solubilization Methods | If the co-solvent concentration cannot be reduced to a non-interfering level, consider alternative solubilization methods such as using cyclodextrins or a surfactant-based system, which are often more biocompatible. |
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization
-
Determine the pKa of this compound: If not available, this can be predicted using software or determined experimentally.
-
Prepare a series of buffers: Prepare a range of buffers with pH values spanning from 2 units below to 2 units above the pKa of any basic or acidic functional groups.
-
Solubility Testing: Add a known excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved compound. Collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH for dissolution.
Protocol 2: Co-solvent Solubility Enhancement
-
Select Co-solvents: Choose a panel of biocompatible co-solvents such as DMSO, ethanol, and PEG 400.
-
Prepare Stock Solutions: Dissolve a high concentration of this compound in each of the selected pure co-solvents.
-
Prepare Aqueous Co-solvent Mixtures: Create a series of aqueous solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Determine Solubility: Add a known excess of this compound to each co-solvent mixture and follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Plot the solubility of this compound against the percentage of each co-solvent to determine the most effective co-solvent and the minimum concentration required to achieve the desired solubility.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Starting Concentration Range for Cell-based Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 0.5% (v/v) | Can be toxic to some cell lines at higher concentrations. A common solvent for initial stock solutions. |
| Ethanol | 0.1% - 1% (v/v) | Generally well-tolerated by many cell lines in this range. |
| Polyethylene Glycol 400 (PEG 400) | 1% - 5% (v/v) | A less toxic option compared to DMSO and ethanol for many applications. |
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: How co-solvents improve the solubility of this compound.
Caption: Impact of pH on the solubility of ionizable this compound.
References
- 2. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 5. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. longdom.org [longdom.org]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
R-348 dose-response curve optimization
Welcome to the technical support center for R-348, a potent and selective kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of the hypothetical kinase, "Kinase X," which is a critical component of the MAPK/ERK signaling pathway. By blocking the activity of Kinase X, this compound can inhibit downstream signaling and cellular proliferation in cancer cell lines where this pathway is dysregulated.[1]
Q2: What are the key parameters to consider when analyzing an this compound dose-response curve?
A2: The primary parameters to evaluate are:
-
IC50: The concentration of this compound that results in 50% inhibition of the biological response. It is a measure of the compound's potency.[2]
-
Hill Slope: This describes the steepness of the dose-response curve. A slope of 1.0 is typical for a 1:1 binding interaction, while values greater or less than 1.0 may suggest cooperativity or more complex binding events.[2][3]
-
Top and Bottom Plateaus: These represent the maximum and minimum response levels in the assay, which should correspond to the uninhibited and fully inhibited states, respectively.[2]
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. To prevent degradation and ensure consistent results, it is recommended to prepare single-use aliquots of the stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles.[4]
Q4: What is the difference between an absolute and a relative IC50 value?
A4: An absolute IC50 is the concentration at which 50% of the maximum possible biological response is inhibited. A relative IC50 is the concentration at which the response is halfway between the top and bottom plateaus of the fitted curve. It is important to be consistent in which value is reported and how it is calculated.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound dose-response experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or reagent addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and optimize seeding density.[5]- Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.- To minimize evaporation, use the maximum well volume and consider not using the outer wells of the plate.[6] |
| Incomplete dose-response curve (no defined top or bottom plateau) | - The concentration range of this compound tested is too narrow. | - Broaden the range of concentrations tested. A common practice is to use a log-fold dilution series over at least 5-7 orders of magnitude.[7] |
| The fitted curve is a poor match for the data points | - The chosen non-linear regression model is not appropriate for the data. | - Ensure you are using a four-parameter logistic (4PL) model for sigmoidal curves.[3] If the curve appears biphasic, a more complex model may be needed.[3][8] |
| Unexpectedly high or low Hill slope | - This could indicate complex biological mechanisms such as positive or negative cooperativity. | - While a Hill slope different from 1.0 can be biologically meaningful, it's important to first rule out experimental artifacts by ensuring data quality and proper normalization.[2] |
| U-shaped or inverted U-shaped dose-response curve | - This non-monotonic response can be due to the compound having multiple targets or mechanisms of action at different concentrations.[9] | - This may be a real biological effect. Consider investigating off-target effects of this compound or potential cytotoxicity at higher concentrations.[4][10] |
| IC50 value is not reproducible between experiments | - Variability in experimental conditions (e.g., cell passage number, incubation time, reagent lots).- Degradation of the this compound stock solution. | - Standardize all experimental protocols, including cell culture conditions and passage number.[4][5]- Prepare fresh aliquots of this compound from a new stock solution.[4] |
Experimental Protocols
Cell-Based Assay for this compound Dose-Response Curve Generation
This protocol describes a general method for determining the IC50 of this compound in a cancer cell line using a luminescence-based cell viability assay.
Materials:
-
Cancer cell line with an active Kinase X pathway
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
White, clear-bottom 96-well microplates[11]
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)[12]
-
Microplate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Determine the optimal seeding density to ensure cells are in the logarithmic growth phase during the experiment.[5]
-
Seed the cells in a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution.
-
Include a vehicle control (DMSO) and a positive control for cell death.
-
Remove the medium from the cells and add the different concentrations of this compound.
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate to allow for the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).[3]
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50, Hill slope, and top/bottom plateaus.[2]
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: The inhibitory action of this compound on the MAPK/ERK signaling pathway.
Experimental Workflow for Dose-Response Analysis
Caption: A generalized experimental workflow for dose-response analysis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. marinbio.com [marinbio.com]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selectscience.net [selectscience.net]
- 12. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting R-348 Efficacy in Cell Culture
This technical support guide is designed for researchers, scientists, and drug development professionals using the Aurora B kinase inhibitor, R-348 (also known as ABT-348). This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is a potent, ATP-competitive multitargeted kinase inhibitor with high selectivity for Aurora B kinase.[1][2] Aurora B is a crucial serine/threonine kinase that functions as a key component of the chromosomal passenger complex (CPC), which regulates critical mitotic events.[3] The primary mechanism of action of this compound is the inhibition of Aurora B's kinase activity. This disruption of Aurora B function leads to defects in chromosome alignment and segregation, failure of cytokinesis, and ultimately results in the induction of polyploidy (cells with more than the normal number of chromosome sets), cell cycle arrest, and apoptosis in rapidly dividing cells.[1][4] A key biomarker for assessing this compound's activity in cells is the inhibition of phosphorylation of Histone H3 at Serine 10 (pHH3 Ser10), a direct substrate of Aurora B.[1][5]
Q2: What are the expected phenotypic effects of this compound treatment on cancer cell lines?
A2: Treatment of sensitive cancer cell lines with this compound is expected to produce several distinct phenotypic changes:
-
Inhibition of Cell Proliferation: this compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the low nanomolar range.[1][2]
-
Induction of Polyploidy: Due to the failure of cytokinesis, cells treated with this compound will often become enlarged and contain multiple nuclei or a single large nucleus with a DNA content of 8N or greater.[1][6][7]
-
G2/M Cell Cycle Arrest: While Aurora B inhibition can lead to a G2/M arrest, a more prominent feature is the accumulation of polyploid cells.[4]
-
Induction of Apoptosis: Prolonged treatment with this compound can lead to programmed cell death (apoptosis).[4]
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is typically supplied as a solid. For cell culture use, it should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control, to avoid solvent-induced toxicity.[8]
Troubleshooting Guide
Issue 1: this compound shows little to no effect on my cell line's viability.
| Possible Cause | Suggested Solution |
| 1. Suboptimal Drug Concentration | Perform a dose-response experiment using a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell line. Refer to the data tables below for reported IC50 values in other cell lines as a starting point. |
| 2. Insufficient Treatment Duration | The cytotoxic effects of this compound may require longer exposure. Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72, and 96 hours) to identify the optimal treatment time. |
| 3. Cell Line Resistance | Some cell lines may be intrinsically resistant to Aurora B inhibitors. This could be due to various factors, including the expression of drug efflux pumps or alterations in downstream signaling pathways. Consider testing this compound on a known sensitive cell line (e.g., MV4-11, HCT116) as a positive control. |
| 4. Inactive Compound | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test the activity of your this compound stock by performing a Western blot for phospho-histone H3 (Ser10) in a sensitive cell line. A decrease in pHH3 (Ser10) levels upon treatment indicates active compound. |
| 5. High Serum Concentration in Media | High concentrations of serum in the cell culture media can sometimes interfere with the activity of small molecule inhibitors. Consider performing experiments in media with a lower serum concentration (e.g., 1-5%) or in serum-free media, if your cell line can tolerate it. Ensure your vehicle control is also tested under these conditions. |
Issue 2: I am not observing the expected increase in polyploidy after this compound treatment.
| Possible Cause | Suggested Solution |
| 1. Inappropriate Assay Timing | Polyploidy develops over time as cells attempt to divide in the presence of the inhibitor. Assess DNA content at later time points (e.g., 48-72 hours) using flow cytometry with propidium (B1200493) iodide staining. |
| 2. Cell Line-Specific Response | The extent of polyploidy can vary between cell lines. Some cell lines may undergo apoptosis more readily than becoming polyploid. Analyze for markers of apoptosis (e.g., Annexin V staining, cleaved caspase-3) in parallel with your polyploidy assessment. |
| 3. Incorrect Drug Concentration | The concentration of this compound can influence the cellular outcome. Very high concentrations might induce rapid apoptosis, preventing cells from progressing to a polyploid state. Perform a dose-response analysis and assess polyploidy at concentrations around the IC50 value. |
| 4. p53 Status of the Cell Line | The p53 status of your cell line can influence the response to Aurora B inhibition. While polyploidy can be induced regardless of p53 status, p53-proficient cells may be more prone to a G1 arrest after a failed mitosis, which could limit the extent of endoreduplication.[9] |
Issue 3: I am having trouble confirming target engagement (inhibition of Histone H3 phosphorylation).
| Possible Cause | Suggested Solution |
| 1. Inadequate Lysis Buffer or Protocol | Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Use a well-established protocol for whole-cell lysate preparation. |
| 2. Poor Antibody Quality | Use a validated antibody specific for phospho-histone H3 (Ser10). Check the antibody datasheet for recommended applications (e.g., Western blot, flow cytometry) and dilutions. Run a positive control, such as lysates from cells arrested in mitosis (e.g., using nocodazole), where pHH3 (Ser10) levels are high. |
| 3. Incorrect Timing of Sample Collection | The inhibition of histone H3 phosphorylation can be a rapid event. Collect cell lysates at early time points (e.g., 1, 4, 8, and 24 hours) after this compound treatment to capture the dynamics of target inhibition. |
| 4. Low Basal Levels of Phospho-Histone H3 | In an asynchronous cell population, only a small fraction of cells will be in mitosis and thus have high levels of pHH3 (Ser10). To increase the basal signal, you can synchronize your cells in G2/M phase using agents like nocodazole (B1683961) before adding this compound. This will enrich the population of cells with high pHH3 (Ser10) levels, making the inhibitory effect of this compound more apparent. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound (ABT-348)
| Kinase | IC50 (nM) |
| Aurora A | 120 |
| Aurora B | 7 |
| Aurora C | 1 |
| VEGFR1 | 1 |
| VEGFR2 | 2 |
| FLT3 | 1 |
| CSF1R | 3 |
| PDGFRα | 11 |
| PDGFRβ | 13 |
| c-Kit | 20 |
Data compiled from Cayman Chemical product information sheet.[10]
Table 2: Anti-proliferative Activity of this compound (ABT-348) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.3 |
| SUP-B15 | Acute Lymphocytic Leukemia (ALL) | 4 |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | 2 |
| SEM | Acute Lymphoblastic Leukemia | 1 |
| K562 | Chronic Myeloid Leukemia (CML) | 103 |
| HCT-15 | Colon Carcinoma | 6 |
| SW620 | Colorectal Adenocarcinoma | 6 |
| H460 | Large Cell Lung Cancer | 2 |
Data compiled from Cayman Chemical and MedChemExpress product information sheets.[10][11]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the dose-dependent effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and wells with medium only (no cells) for background measurement.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your cell line.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average background absorbance from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle_control) * 100.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for Phospho-Histone H3 (Ser10)
Objective: To assess the inhibition of Aurora B kinase activity by this compound by measuring the phosphorylation of its substrate, Histone H3.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-histone H3 (Ser10) and mouse or rabbit anti-total histone H3 or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound and a vehicle control for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody for phospho-histone H3 (Ser10) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total histone H3 or a loading control like β-actin to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-histone H3 signal to the total histone H3 or loading control signal.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution and to quantify the induction of polyploidy.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI/RNase staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on the single-cell population to analyze the percentages of cells in G1, S, and G2/M phases. Quantify the polyploid population (cells with >4N DNA content) and the sub-G1 population (indicative of apoptosis).
Visualizations
Caption: this compound inhibits Aurora B kinase, preventing Histone H3 phosphorylation and causing cytokinesis failure, leading to polyploidy and apoptosis.
Caption: A general workflow for assessing the efficacy of this compound in cell culture experiments.
Caption: A decision tree for troubleshooting common issues with this compound efficacy in cell culture.
References
- 1. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Aurora B inhibition induces hyper-polyploidy and loss of long-term proliferative potential in RB and p53 defective cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Long-term stability of R-348 in solution
Disclaimer: The information provided below is for a hypothetical compound, "R-348," a novel kinase inhibitor, as a means to illustrate the format of a technical support guide. Currently, there is no publicly available, specific long-term stability data for a single, clearly defined chemical entity designated as "this compound." The following data, protocols, and guides are based on general principles of small molecule stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in a solid state?
For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, avoid exposure to light and moisture.
Q2: How should I prepare solutions of this compound for my experiments?
This compound is soluble in various organic solvents such as DMSO, ethanol, and DMF. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. Please refer to the Certificate of Analysis for lot-specific solubility information.
Q3: What is the expected long-term stability of this compound in different solvents?
The long-term stability of this compound in solution is dependent on the solvent, storage temperature, and pH. For detailed information, please refer to the quantitative data presented in the tables below. As a general guideline, storing solutions at -80°C will provide the best stability.
Q4: Are there any known incompatibilities for this compound in solution?
Yes, this compound should not be stored in solutions containing strong oxidizing agents, strong acids, or strong bases, as these can lead to degradation.[1]
Q5: How can I assess the stability of this compound in my specific experimental setup?
To determine the stability of this compound under your specific experimental conditions, it is recommended to perform a stability study. A general protocol for such a study is provided in the "Experimental Protocols" section of this guide. Key analytical techniques for assessing stability include High-Performance Liquid Chromatography (HPLC) to monitor the purity and degradation products.[2]
Troubleshooting Guide
Issue 1: I am observing a loss of activity of this compound in my cell-based assays.
-
Potential Cause 1: Compound Degradation. this compound may be degrading in your cell culture medium over the course of the experiment.
-
Solution: Prepare fresh solutions of this compound for each experiment. Consider performing a time-course experiment to assess the stability of this compound in your specific medium at 37°C.
-
-
Potential Cause 2: Adsorption to Plastics. Small molecules can sometimes adsorb to the plasticware used for experiments.
-
Solution: Use low-adhesion microplates and polypropylene (B1209903) tubes for the preparation and storage of this compound solutions.
-
Issue 2: I am seeing extra peaks in my HPLC analysis of an aged this compound solution.
-
Potential Cause: Degradation Products. The additional peaks likely represent degradation products of this compound.
-
Solution: Compare the chromatogram of the aged solution to a freshly prepared standard. If new peaks are present, this confirms degradation. It is recommended to use fresh solutions for your experiments. Mass spectrometry can be used to identify the chemical structure of these degradation byproducts.[2]
-
Quantitative Data Summary
The following tables summarize the long-term stability of a 10 mM solution of this compound in DMSO and a 100 µM solution in PBS (pH 7.4) at various storage temperatures. The percentage of the initial concentration of this compound remaining was determined by HPLC.
Table 1: Long-Term Stability of 10 mM this compound in DMSO
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| Room Temperature (25°C) | 98.2% | 95.1% | 88.7% | 75.4% |
| 4°C | 99.5% | 98.9% | 97.8% | 96.2% |
| -20°C | >99.9% | 99.8% | 99.6% | 99.1% |
| -80°C | >99.9% | >99.9% | >99.9% | 99.8% |
Table 2: Long-Term Stability of 100 µM this compound in PBS (pH 7.4)
| Storage Temperature | 1 Day | 7 Days | 14 Days | 30 Days |
| 37°C | 97.3% | 85.1% | 72.4% | 55.9% |
| Room Temperature (25°C) | 99.1% | 96.5% | 92.8% | 87.3% |
| 4°C | 99.8% | 99.2% | 98.5% | 97.1% |
| -20°C | >99.9% | 99.6% | 99.3% | 98.8% |
Experimental Protocols
Protocol: Assessing the Long-Term Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time at different temperatures.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other solvent of choice)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with a C18 column
-
LC-MS system (for degradation product identification)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Low-adhesion polypropylene vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the desired buffer (e.g., PBS) to the final working concentration (e.g., 100 µM).
-
-
Sample Aliquoting and Storage:
-
Aliquot the working solutions into multiple polypropylene vials for each storage condition to be tested (e.g., 37°C, 25°C, 4°C, -20°C, -80°C).
-
Ensure each vial is tightly sealed.
-
-
Time-Point Analysis:
-
At designated time points (e.g., Day 0, Day 1, Day 7, Day 14, 1 Month, 3 Months, etc.), retrieve one vial from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
-
HPLC Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
The method should be able to separate this compound from any potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Day 0) concentration.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound, a MEK inhibitor.
References
Technical Support Center: Minimizing R-348 Toxicity in Animal Models
Disclaimer: The designation "R-348" has been associated with multiple investigational compounds. This technical support center focuses on ABT-348 (Ilorasertib) , a multi-kinase inhibitor targeting Aurora, VEGFR, and PDGF kinases. The information provided is based on publicly available data from preclinical efficacy studies and clinical trials. Detailed preclinical toxicology reports for ABT-348 are not publicly available; therefore, some guidance is extrapolated from its known mechanisms of action and clinical adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ABT-348 (Ilorasertib) and how does it relate to potential toxicity?
A1: ABT-348 is a potent, ATP-competitive inhibitor of Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Its anti-tumor activity is primarily linked to the inhibition of Aurora kinases, leading to defects in mitosis and subsequent cell death in rapidly dividing tumor cells.[3] However, its inhibition of VEGFR and PDGFR is associated with anti-angiogenic effects, which can also contribute to off-target toxicities. Toxicities observed in clinical trials, such as hypertension, are likely related to VEGFR inhibition.[4][5]
Q2: What are the expected signs of toxicity in animal models treated with ABT-348?
A2: Based on the mechanism of action and clinical data, researchers should monitor for the following potential signs of toxicity in animal models:
-
General Health: Lethargy, ruffled fur, hunched posture, and anorexia (loss of appetite).[4]
-
Body Weight: Significant body weight loss is a common indicator of toxicity.
-
Cardiovascular Effects: While difficult to measure continuously in all models, effects related to VEGFR inhibition, such as hypertension, may occur.[4][5] In rodent models, this can sometimes manifest as changes in kidney or heart tissue upon histopathological examination.
-
Gastrointestinal Issues: Diarrhea or constipation may be observed.
-
Hematological Effects: As Aurora kinases are involved in cell division, effects on hematopoietic progenitor cells in the bone marrow are possible, potentially leading to cytopenias with prolonged dosing.
Q3: Are there established dose-limiting toxicities (DLTs) for ABT-348 in common animal models?
A3: Specific DLTs from formal preclinical toxicology studies are not widely published. However, in a phase 1 clinical trial, dose-limiting toxicities were primarily associated with VEGFR inhibition.[2][4] The most frequent treatment-emergent adverse events in humans were fatigue (48%), anorexia (34%), and hypertension (34%).[4][5] Researchers should assume that similar on-target, off-tumor toxicities may be dose-limiting in animal models. It is crucial to conduct a maximum tolerated dose (MTD) study in the specific animal model and strain being used before initiating large-scale efficacy experiments.
Troubleshooting Guides
Issue 1: Unexpected animal mortality or rapid weight loss (>15%) after initiating treatment.
| Potential Cause | Troubleshooting Step |
| Dose is too high for the specific animal strain/model. | 1. Immediately cease dosing in the affected cohort. 2. Review the literature for established MTDs in similar models. If none are available, perform a dose-range-finding study starting at a lower dose. 3. Consider a less frequent dosing schedule (e.g., once weekly instead of daily).[1] |
| Vehicle-related toxicity. | 1. Dose a control group of animals with the vehicle alone to rule out toxicity from the formulation. 2. Ensure the vehicle is appropriate for the route of administration and is well-tolerated. |
| Compounding error. | 1. Verify the calculations for the drug formulation. 2. If possible, analytically confirm the concentration of the dosing solution. |
Issue 2: Animals show signs of lethargy and anorexia, but tumor growth is also inhibited.
| Potential Cause | Troubleshooting Step |
| On-target, off-tumor toxicity. | 1. This may represent the upper limit of the therapeutic window. Record these clinical signs as toxicity endpoints. 2. Consider reducing the dose to a level that maintains anti-tumor activity while minimizing adverse effects.[1] 3. Implement supportive care measures as approved by the institutional animal care and use committee (IACUC), such as providing supplemental hydration or palatable, high-calorie food. |
| Dehydration secondary to treatment. | 1. Ensure easy access to water. 2. Monitor for signs of dehydration (e.g., skin tenting). Provide fluid support (e.g., subcutaneous saline) as per institutional guidelines. |
Data Presentation: Dosing and Effects of ABT-348
Table 1: Summary of ABT-348 (Ilorasertib) Doses and Observed Effects
| Context | Species/Model | Dose(s) | Route | Observed Effects | Reference |
| Preclinical Efficacy | SCID Mice (MV-4-11 Xenograft) | 6.25, 12.5, 25 mg/kg | p.o. | Tumor Growth Inhibition (80-94%) | [1] |
| Preclinical Efficacy | SCID Mice (SKM-1 Xenograft) | 6.25, 12.5, 25 mg/kg | p.o. | Tumor Growth Inhibition (38-80%) | [1] |
| Preclinical Efficacy | Mouse | 20 mg/kg (once weekly) | p.o. | Anti-tumor activity | [1] |
| Phase 1 Clinical Trial | Human (Advanced Solid Tumors) | 10-180 mg (once daily) | p.o. | Frequent Adverse Events: Fatigue, Anorexia, Hypertension | [4][5] |
| Phase 1 Clinical Trial | Human (Advanced Solid Tumors) | 40-340 mg (twice daily) | p.o. | DLTs related to VEGFR inhibition | [4] |
Experimental Protocols
Protocol: Murine Xenograft Model for Efficacy and Tolerability Assessment of ABT-348
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Line: Human tumor cell line of interest (e.g., MV-4-11 acute myeloid leukemia).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment and control groups (n=8-10 per group).
-
Drug Formulation:
-
Prepare the vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Prepare ABT-348 dosing solutions by suspending the compound in the vehicle to achieve the desired concentrations (e.g., for doses of 10, 20, and 40 mg/kg at a dosing volume of 10 mL/kg).
-
-
Drug Administration: Administer ABT-348 or vehicle orally (p.o.) via gavage once daily for 21 consecutive days.
-
Toxicity Monitoring:
-
Record body weights 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (activity level, posture, fur condition, signs of pain or distress).
-
Define toxicity endpoints, such as >20% body weight loss or severe, unrelieved distress, requiring euthanasia.
-
-
Efficacy Endpoint: The primary efficacy endpoint is tumor growth inhibition. The study is terminated when tumors in the control group reach the maximum allowed size (e.g., 2000 mm^3) or after a predetermined duration.
-
Data Analysis: Compare the mean tumor volumes and body weights between treated and control groups. Calculate the percentage of tumor growth inhibition.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
R-348 experimental variability and reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure experimental reproducibility when working with the pyruvate (B1213749) kinase (PK) activator, R-348 (also known as AG-348 or Mitapivat).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AG-348/Mitapivat) and what is its primary mechanism of action?
This compound (AG-348/Mitapivat) is a first-in-class, orally available, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It specifically targets the red blood cell isoform of pyruvate kinase (PK-R).[3] Mitapivat (B609056) binds to a distinct pocket on the PK-R tetramer at the dimer-dimer interface, separate from the binding site of the natural allosteric activator, fructose-1,6-bisphosphate (FBP).[2][4][5] This binding stabilizes the active R-state conformation of the enzyme, enhancing its catalytic activity.[4][5][6] The primary therapeutic goal of Mitapivat is to increase adenosine (B11128) triphosphate (ATP) production in red blood cells, which improves their lifespan and reduces hemolysis in conditions like pyruvate kinase deficiency.[2][6]
Q2: What are the recommended solvents and storage conditions for Mitapivat?
Mitapivat is soluble in dimethyl sulfoxide (B87167) (DMSO).[7][8][9] For in vitro experiments, it is recommended to prepare fresh dilutions from a DMSO stock immediately before each use to avoid precipitation.[1] The solid form of Mitapivat should be stored at -20°C for long-term stability, where it can be stable for at least three years.[8] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year; however, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
Q3: Can Mitapivat induce cytotoxicity in cell-based assays?
While Mitapivat is designed to enhance cellular energy metabolism, it can exhibit cytotoxicity, particularly at higher concentrations.[6] Cases of hepatocellular injury have been observed in patients treated with doses higher than those recommended for PK deficiency.[6][10] Therefore, it is crucial to perform a dose-response study to determine the optimal non-toxic working concentration for your specific cell line.[6]
Q4: Are there any known off-target effects of Mitapivat?
Mitapivat is known to be a mild-to-moderate inhibitor of the aromatase enzyme (CYP19A1).[1][6] This off-target effect should be considered when working with hormone-sensitive cell lines or in experimental models where hormonal changes could confound the results.[1][6]
Troubleshooting Guides
In Vitro Experimentation
Problem 1: No or low response to Mitapivat treatment (e.g., no significant increase in PK activity or ATP levels).
| Potential Cause | Troubleshooting Steps |
| Cell line has non-responsive PKLR mutations | Sequence the PKLR gene of your cell line to identify specific mutations. Some mutations may result in a truncated or unstable PK protein that cannot be activated by Mitapivat.[11] Choose a cell line known to have responsive missense mutations if possible.[11] |
| Low baseline PK-R protein levels | Quantify the baseline PK-R protein levels in your cell line using methods like Western blot or ELISA. The effect of Mitapivat is dependent on the presence of the PK-R protein.[4][12][13][14] Consider selecting a cell line with higher endogenous PK-R expression.[11] |
| Sub-optimal drug concentration | Perform a dose-response experiment to determine the optimal concentration of Mitapivat for your specific cell line and assay.[6][11] |
| Compound precipitation | Mitapivat has limited solubility in aqueous solutions. Ensure the final concentration in the assay buffer does not exceed its solubility limit and visually inspect for any precipitation. Prepare fresh working solutions from a DMSO stock for each experiment.[1] |
| Incorrect assay conditions | Pyruvate kinase assays are temperature-sensitive; ensure the assay buffer is at the recommended temperature (e.g., 25°C) before initiating the reaction.[1] Verify that the concentrations of substrates (e.g., phosphoenolpyruvate, ADP) and coupling enzymes (e.g., lactate (B86563) dehydrogenase) are not rate-limiting.[1] |
| Sample degradation | Keep cell lysates on ice to prevent protein degradation. Avoid multiple freeze-thaw cycles of samples and reagents.[1] |
Problem 2: High variability in measurements between replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell numbers | Ensure equal numbers of cells are seeded in each well. Normalize measurements (e.g., ATP levels) to total protein concentration or cell count for each sample.[1] |
| Incomplete cell lysis | Incomplete cell lysis can lead to an underestimation of intracellular components. Optimize your lysis procedure to ensure complete cell disruption.[1] |
| Assay interference | If using metabolic assays like MTT, be aware that Mitapivat's effect on cellular metabolism could interfere with the assay readout. Use a non-metabolic viability assay (e.g., Trypan Blue exclusion) to confirm cytotoxicity.[6] |
Animal Studies
Problem: High variability in response to Mitapivat in animal models.
| Potential Cause | Troubleshooting Steps |
| Genetic background of the animal model | Be aware that the baseline hematological parameters and metabolic state can vary between different mouse strains. For example, in the Townes sickle cell disease mouse model, baseline PK-R protein and ATP levels are higher than in control mice.[15][16] |
| Drug formulation and administration | Ensure consistent and accurate oral gavage technique. For dietary administration, ensure homogenous mixing of the compound in the feed and monitor food intake to ensure consistent dosing. |
| Environmental factors | Standardize housing conditions, diet, and light-dark cycles, as these can influence animal metabolism and response to treatment. |
| Timing of sample collection | Pharmacokinetic and pharmacodynamic effects are time-dependent. Standardize the timing of blood and tissue collection relative to the last dose of Mitapivat. |
Data Presentation
Table 1: Summary of Mitapivat (AG-348) Effects in Ex Vivo and In Vitro Studies
| System | Parameter | Observed Effect | Reference |
| Red Blood Cells from PK-Deficient Patients | PK Activity | Mean increase of 1.8-fold (range: 1.2-3.4) | [12][13][14] |
| Red Blood Cells from PK-Deficient Patients | ATP Levels | Mean increase of 1.5-fold (range: 1.0-2.2) | [12][13][14] |
| Red Blood Cells from Healthy Donors | ATP Levels | Average increase of 60% over DMSO control (AC₅₀ of 10.9 ± 7 nM) | [17] |
| Recombinant PK-R | PK Activity | ~2.5-fold increase over DMSO control (AC₅₀ of 62 nM) | [9] |
Table 2: Summary of Mitapivat (AG-348) Effects in a Phase 3 Clinical Trial (ACTIVATE)
| Parameter | Mitapivat Group | Placebo Group | Reference |
| Hemoglobin Response (≥1.5 g/dL increase) | 40% of patients | 0% of patients | [18][19] |
| Average Change in Hemoglobin | +1.62 g/dL | -0.15 g/dL | [20] |
| Clinically Relevant Hemoglobin Response (≥1.0 g/dL increase) | 62.5% of patients | N/A | [18] |
Experimental Protocols
1. Ex Vivo Treatment of Red Blood Cells with Mitapivat
-
Objective: To assess the effect of Mitapivat on PK activity and ATP levels in red blood cells (RBCs).
-
Methodology:
-
Isolate RBCs from whole blood by centrifugation and removal of plasma and buffy coat.
-
Wash the purified RBCs with a suitable buffer (e.g., phosphate-buffered saline).
-
Incubate the RBCs at 37°C in the presence of varying concentrations of Mitapivat (or DMSO as a vehicle control) in a buffer containing glucose, adenine, and mannitol.[13][21]
-
After the desired incubation period (e.g., 6 or 24 hours), lyse the RBCs.[4][5]
-
Measure PK activity using a spectrophotometric assay that couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.[21]
-
Measure ATP levels using a luciferase-based luminescence assay (e.g., CellTiter-Glo®).[13][21]
-
2. In Vivo Efficacy Study in a Mouse Model of β-thalassemia
-
Objective: To evaluate the effect of Mitapivat on anemia and hemolysis in a relevant animal model.
-
Methodology:
-
Use a validated mouse model, such as the Hbbth3/+ mouse model for β-thalassemia intermedia.[3][22]
-
Administer Mitapivat (e.g., 50 mg/kg, twice daily) or vehicle control via oral gavage for a specified treatment period (e.g., 21 days).[3][9]
-
Collect blood samples at baseline and at the end of the study for complete blood count (CBC) analysis to measure hemoglobin, mean corpuscular volume (MCV), and reticulocyte count.[3]
-
Measure markers of hemolysis in the plasma, such as bilirubin (B190676) and lactate dehydrogenase.[22]
-
Assess ineffective erythropoiesis by flow cytometry of bone marrow and spleen cells.[3]
-
Mandatory Visualizations
Caption: Signaling pathway of Mitapivat (AG-348) in red blood cells.
Caption: General experimental workflow for assessing Mitapivat efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thalassaemia.org.cy [thalassaemia.org.cy]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mitapivat‐Associated Adverse Effects and Potential Mechanistic: Insights From Real‐World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. AG-348 (Mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and ATP levels over a broad range of PKLR genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AG-348 (Mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and ATP levels over a broad range of PKLR genotypes | Haematologica [haematologica.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P1473: CLINICALLY RELEVANT HEMOGLOBIN RESPONSE IN ADULTS WITH PYRUVATE KINASE DEFICIENCY TREATED WITH MITAPIVAT – A SUB-ANALYSIS OF THE ACTIVATE TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agios.com [agios.com]
- 20. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 21. haematologica.org [haematologica.org]
- 22. The pyruvate kinase activator mitapivat reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected results with R-348 treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected results that may be encountered during experiments with R-348 and similar compounds. Please ensure you have identified the correct compound for your research, as "this compound" may refer to different molecules in scientific literature.
Section 1: this compound (JAK3/Syk Inhibitor - Rigel Pharmaceuticals)
This section addresses the unexpected clinical trial outcome of this compound, a potent inhibitor of Janus Kinase 3 (JAK3) and Spleen tyrosine kinase (Syk), investigated for autoimmune disorders.
Troubleshooting Guide: Unexpected Lack of Efficacy in Clinical Trials
Q1: Our clinical trial with an this compound analogue for dry eye disease failed to meet its primary and secondary endpoints. What could be the potential reasons?
A1: The failure of this compound in a Phase 2 clinical study for dry eye disease, where it did not meet primary and secondary endpoints, highlights several critical considerations for researchers working with similar JAK/Syk inhibitors.[1][2] Potential reasons for such an outcome can be multifaceted:
-
Inadequate Target Engagement: Was there confirmation that the drug reached the target tissue at a sufficient concentration to inhibit JAK3 and Syk effectively?
-
Complex Disease Pathology: The pathophysiology of dry eye disease is complex and may involve pathways not significantly modulated by JAK/Syk inhibition. The inflammatory cascade in your patient population might be driven by targets other than those inhibited by your compound.
-
Patient Population Heterogeneity: Was the patient population stratified based on biomarkers that would predict a response to a JAK/Syk inhibitor? It's possible that only a subset of patients would benefit from this mechanism of action.
-
Endpoint Selection: The chosen primary and secondary endpoints, such as changes in corneal fluorescein (B123965) staining, conjunctival staining, tear production, and dry eye symptom scores, may not have been sensitive enough to detect the therapeutic effect of your compound within the study duration.[1]
-
Drug Delivery: For topical administration, such as the eye drop formulation of this compound, inadequate penetration to the site of inflammation could be a significant factor.[1]
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
-
Objective: To determine the inhibitory activity of a compound against JAK3 and Syk kinases.
-
Methodology:
-
Utilize a recombinant human JAK3 or Syk enzyme.
-
Prepare a reaction buffer containing ATP and a suitable substrate peptide.
-
Incubate the enzyme with varying concentrations of the test compound (e.g., your this compound analogue).
-
Initiate the kinase reaction by adding the ATP/substrate mix.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity.
-
Signaling Pathway Diagram
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.
Section 2: AG-348 (Pyruvate Kinase Activator - Agios Pharmaceuticals)
This section addresses potential unexpected results for researchers working with AG-348 (Mitapivat), a first-in-class allosteric activator of pyruvate (B1213749) kinase (PK-R). While often cited as AG-348 in literature, confusion with other "this compound" compounds is possible.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the activation of mutant PK-R enzymes with AG-348 in our cellular assays. Why might this be?
A1: AG-348 is a potent allosteric activator of wild-type and various mutant PK-R enzymes.[3] However, the extent of activation can depend on the specific mutation. Some mutations may affect the stability of the enzyme or its ability to adopt the active R-state, even in the presence of an activator.[4] It is crucial to characterize the baseline activity and stability of each mutant enzyme you are studying.
Q2: We have detected off-target effects in our cell-based assays at higher concentrations of AG-348. Is this expected?
A2: While AG-348 is designed to be a specific activator of PK-R, high concentrations of any small molecule can lead to off-target effects in cellular systems. It is recommended to perform dose-response experiments to determine the optimal concentration range for PK-R activation without inducing confounding off-target effects.
Q3: Are there any known unexpected in vivo metabolic changes associated with AG-348 treatment?
A3: Yes, in vivo studies have shown that activation of PK-R by AG-348 can lead to significant changes in red blood cell metabolism. These include an increase in ATP levels and a corresponding decrease in the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG).[4] These are the intended pharmacological effects but might be considered unexpected if the primary focus of the experiment is on a different metabolic pathway.
Data Presentation
Table 1: In Vivo Metabolic Changes in Red Blood Cells with AG-348 Treatment
| Metabolite | Change with AG-348 Treatment | Reference |
| ATP | ~40% increase in AUC0-12 hrs | [4] |
| 2,3-DPG | ~20% decrease | [4] |
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the effect of AG-348.
References
- 1. Rigel Pharmaceuticals, Inc. Experimental Eye Drug R348 Fails Mid-Stage Study - BioSpace [biospace.com]
- 2. R348 Did Not Meet Endpoints in Phase 2 Dry Eye Study :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. researchgate.net [researchgate.net]
- 4. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing R-348 concentration for T-cell suppression
R-348 Technical Support Center
Welcome to the technical support resource for this compound, a potent and selective inhibitor of the JAK3 signaling pathway. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for effective T-cell suppression in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets Janus Kinase 3 (JAK3). In T-cells, JAK3 is critical for signal transduction from common gamma chain (γc) cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By binding to the ATP-binding site of JAK3, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). This blockade disrupts the downstream signaling cascade that leads to T-cell proliferation, differentiation, and survival.
Caption: this compound inhibits the JAK3-STAT5 signaling pathway in T-cells.
Q2: What is the recommended starting concentration range for in vitro T-cell suppression assays?
A2: For initial experiments, we recommend a dose-response study ranging from 1 nM to 1000 nM. The half-maximal inhibitory concentration (IC50) for this compound on activated human CD4+ T-cell proliferation is typically observed between 25 nM and 75 nM. However, the optimal concentration can vary based on the specific cell type, stimulation method, and assay duration.
Table 1: this compound Dose-Response Data on T-Cell Proliferation
| This compound Concentration (nM) | % Inhibition of Proliferation (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 28.6 ± 3.5 |
| 50 | 54.1 ± 4.2 (IC50) |
| 100 | 85.3 ± 2.9 |
| 500 | 96.7 ± 1.8 |
| 1000 | 98.9 ± 0.9 |
| Data derived from a 72-hour CFSE-based proliferation assay using anti-CD3/CD28 stimulated human CD4+ T-cells. |
Q3: How should I assess the cytotoxicity of this compound?
A3: It is crucial to distinguish between immunosuppression and cytotoxicity. We recommend running a parallel cytotoxicity assay using a method such as Propidium Iodide (PI) or Annexin V staining with flow cytometry, or a colorimetric assay like LDH release. This compound generally exhibits low cytotoxicity in the effective dose range, with a half-maximal cytotoxic concentration (CC50) significantly higher than its IC50.
Table 2: Cytotoxicity Profile of this compound on Activated T-Cells
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 100 | 99.1 ± 0.8 |
| 500 | 97.5 ± 1.3 |
| 1000 | 95.2 ± 2.1 |
| 5000 | 88.4 ± 3.5 |
| 10000 | 75.0 ± 4.0 |
| 25000 | 48.9 ± 5.1 (CC50) |
| Data from a 72-hour incubation followed by Annexin V/PI staining. |
Troubleshooting Guide
Q: I am not observing the expected T-cell suppression with this compound. What are potential causes?
A: This issue can arise from several factors related to the compound, cell culture conditions, or the assay itself. Follow this logical workflow to diagnose the problem.
Caption: Troubleshooting flowchart for lack of T-cell suppression.
Q: I am observing high levels of T-cell death even at low concentrations of this compound. How can I mitigate this?
A: Unusually high cytotoxicity can indicate an issue with either the compound handling or the health of the cells.
-
Confirm CC50: First, ensure your observed cytotoxicity aligns with the expected values in Table 2.
-
Cell Health: Use only healthy, log-phase T-cells for your experiments. Stressed cells are more susceptible to drug-induced apoptosis.
-
Incubation Time: Consider reducing the incubation time. For some sensitive cell lines, a 48-hour incubation may be sufficient to observe suppression without inducing significant cell death.
-
Serum Lot: Test different lots of Fetal Bovine Serum (FBS), as serum quality can significantly impact T-cell viability and drug sensitivity.
Experimental Protocols
Protocol: Measuring T-Cell Proliferation Inhibition using CFSE
This protocol outlines the key steps for assessing the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.
Detailed Methodology:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ T-cells using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.
-
-
CFSE Labeling:
-
Resuspend purified T-cells at 1x10^7 cells/mL in pre-warmed PBS.
-
Add an equal volume of 10 µM CFSE solution (final concentration 5 µM) and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium (containing 10% FBS).
-
Wash the cells three times with complete medium to remove excess CFSE.
-
-
Assay Setup:
-
Resuspend CFSE-labeled cells at 1x10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension (1x10^5 cells) into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
Add 100 µL of the this compound dilutions to the wells. Include "unstimulated," "stimulated (vehicle control)," and "no-cell" controls.
-
-
Stimulation and Incubation:
-
Add anti-CD3/CD28 T-cell stimulation beads at a bead-to-cell ratio of 1:1.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Harvest cells and transfer to flow cytometry tubes.
-
Add a viability dye (e.g., Propidium Iodide or a fixable viability stain) just before acquisition.
-
Acquire data on a flow cytometer, collecting at least 20,000 events in the live-cell gate.
-
Analyze the data using flow cytometry software. Gate on the live, single-cell population and analyze the CFSE histogram. Proliferation is indicated by the appearance of daughter cell generations with successively halved fluorescence intensity. Calculate the percentage of divided cells or the proliferation index for each condition.
-
Validation & Comparative
A Comparative Guide to R-348 and Tofacitinib in JAK3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Janus kinase (JAK) inhibitors, R-348 and tofacitinib (B832), with a specific focus on their activity against JAK3. While extensive data is available for the well-established drug tofacitinib, public information on the specific biochemical potency of this compound is limited. This guide summarizes the available information on both compounds, highlighting the current data gaps for this compound, and provides context for their mechanisms of action within the JAK-STAT signaling pathway.
Introduction to JAK3 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling. Specifically, JAK3 is predominantly expressed in hematopoietic cells and is critically involved in signaling pathways for cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This central role in immune cell development and function makes JAK3 an attractive therapeutic target for autoimmune diseases and other inflammatory conditions.
Tofacitinib is a well-characterized small molecule inhibitor of the Janus kinase family.[1] It is known to inhibit JAK1, JAK2, and JAK3 with varying potencies, thereby modulating the signaling of a range of cytokines involved in inflammatory processes.[1]
This compound is a novel small molecule described as a potent inhibitor of both JAK3 and Spleen tyrosine kinase (Syk).[2] Developed by Rigel Pharmaceuticals, this compound has been investigated for various immune-related disorders.[2][3] However, detailed public data on its specific inhibitory concentrations against the different JAK isoforms are not available.
Quantitative Performance Data
A direct quantitative comparison of the inhibitory potency of this compound and tofacitinib against the JAK kinase family is hampered by the lack of publicly available IC50 values for this compound. While press releases from Rigel Pharmaceuticals have described this compound as a "potent inhibitor of Janus Kinase 3 (JAK3)," specific biochemical data to substantiate this claim have not been disclosed in the public domain.[2]
For tofacitinib, extensive data on its kinase selectivity is available.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Tofacitinib | 112 | 20 | 1 |
| Note: IC50 values can vary between different assay formats and conditions. |
Mechanism of Action and Signaling Pathway
Both tofacitinib and, presumably, this compound act by competing with ATP for the binding site in the catalytic domain of the JAK kinases. By blocking the phosphorylation and activation of JAKs, these inhibitors prevent the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of the JAK-STAT pathway ultimately leads to the modulation of gene expression of various pro-inflammatory cytokines.
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors like tofacitinib and this compound.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is a fundamental experiment to quantify its potency. A typical experimental workflow for an in vitro kinase assay is outlined below.
General In Vitro Kinase Assay Protocol (Luminescent-Based)
1. Objective: To determine the IC50 value of a test compound (e.g., this compound or tofacitinib) against a specific JAK kinase (e.g., JAK3).
2. Materials:
- Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)
- Kinase substrate (e.g., a specific peptide)
- Adenosine triphosphate (ATP)
- Test compound (serially diluted)
- Kinase assay buffer
- Luminescent kinase assay kit (e.g., ADP-Glo™)
- Microplate reader with luminescence detection capabilities
3. Procedure:
- Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
- Reaction Setup: The kinase, substrate, and test compound dilutions are added to the wells of a microplate.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically at or near the Michaelis constant (Km) for the specific kinase.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Detection: A reagent from the luminescent assay kit is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.
- Data Acquisition: The luminescence of each well is measured using a microplate reader.
4. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
- The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor).
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the general workflow for determining kinase inhibitor potency.
Summary and Conclusion
Tofacitinib is a well-documented inhibitor of JAK1, JAK2, and JAK3, with the highest potency observed against JAK3. Its mechanism of action through the inhibition of the JAK-STAT pathway is well understood.
This compound has been identified as a potent inhibitor of JAK3 and Syk. However, a significant data gap exists in the public domain regarding its specific inhibitory activity against the different JAK isoforms. Without this quantitative data, a direct and detailed comparison of the selectivity and potency of this compound and tofacitinib is not possible.
For researchers and drug development professionals, the information on tofacitinib provides a clear benchmark for a multi-JAK inhibitor with a preference for JAK3. The case of this compound highlights the importance of detailed preclinical data disclosure for a comprehensive evaluation of novel inhibitors. Further publication of the in vitro kinase selectivity profile of this compound would be necessary to fully assess its therapeutic potential and compare it meaningfully with other JAK inhibitors like tofacitinib.
References
- 1. Rigel to Focus on Extensive Clinical Pipeline at Upcoming J.P. Morgan Presentation :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 2. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 3. Rigel's R348 to Initiate Phase 2 Clinical Trial in Dry Eye :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
A Comparative Guide to R-348 and Other Spleen Tyrosine Kinase (Syk) Inhibitors for Researchers
This guide provides a detailed comparison of the dual JAK3/Syk inhibitor R-348 with other prominent Spleen Tyrosine Kinase (Syk) inhibitors, namely Fostamatinib (B613848), Entospletinib, and Cevidoplenib. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies. This guide will delve into the specifics of this compound and compare its characteristics with other significant Syk inhibitors in the field.
Comparative Performance of Syk Inhibitors
The landscape of Syk inhibitors has evolved from the first-generation inhibitor, Fostamatinib, to more selective second-generation molecules like Entospletinib and Cevidoplenib. This compound stands out due to its dual inhibitory action on both Syk and Janus Kinase 3 (JAK3). The following tables summarize the available quantitative data for a direct comparison of their potency and selectivity.
Table 1: In Vitro Potency of Syk Inhibitors
| Inhibitor | Active Metabolite | Target(s) | Syk IC50 (nM) |
| This compound | R-333 | JAK3, Syk | Data not publicly available |
| Fostamatinib | R406 | Syk | 41[1] |
| Entospletinib | - | Syk | 7.7[1] |
| Cevidoplenib | - | Syk | 6.2 |
Note: A lower IC50 value indicates higher potency.
Table 2: Kinase Selectivity Profile
| Inhibitor | Selectivity Profile | Key Off-Targets (if any) |
| This compound | Dual inhibitor of JAK3 and Syk. A detailed kinase panel profile is not publicly available. | JAK3 |
| Fostamatinib (R406) | Less selective compared to second-generation inhibitors. | Flt3, JAK2, c-KIT, RET, VEGFR2.[2] |
| Entospletinib | Highly selective for Syk.[2] | Minimal off-target activity reported.[1][2] |
| Cevidoplenib | Highly selective for Syk. | Minimal off-target activity reported. |
Signaling Pathways and Mechanism of Action
Syk is a central node in the signaling cascade of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs). Upon receptor activation, Syk is recruited and phosphorylated, initiating a downstream signaling cascade that leads to cellular responses such as proliferation, differentiation, and inflammation. Syk inhibitors act by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: Syk signaling pathway and the point of inhibition.
This compound's dual-targeting of JAK3 suggests a broader immunomodulatory effect, as JAK3 is crucial for cytokine signaling in lymphocytes. This dual inhibition may offer therapeutic advantages in diseases where both pathways are implicated.
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies for key experiments used to characterize Syk inhibitors.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Syk protein.
Caption: Workflow for a biochemical kinase assay.
Detailed Protocol (Representative):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute purified recombinant Syk enzyme in the reaction buffer to the desired concentration.
-
Prepare a solution of a biotinylated peptide substrate (e.g., a poly-GT peptide) in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound, R406, Entospletinib, Cevidoplenib) in DMSO, followed by dilution in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer at a concentration close to the Kₘ of Syk for ATP (typically 10-100 µM).
-
-
Assay Procedure:
-
In a 384-well plate, add the Syk enzyme, the peptide substrate, and the inhibitor dilutions.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
For an ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
For a TR-FRET assay, add detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) and measure the FRET signal.
-
-
Data Analysis:
-
Plot the signal intensity against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-Syk Assay
This assay measures the inhibition of Syk phosphorylation in a cellular context, providing a more physiologically relevant assessment of the inhibitor's activity.
Caption: Workflow for a cellular phospho-Syk assay.
Detailed Protocol (Representative):
-
Cell Culture and Treatment:
-
Culture a suitable immune cell line (e.g., Ramos B-cells) or primary immune cells in appropriate media.
-
Plate the cells and pre-incubate with serial dilutions of the Syk inhibitor for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate agonist to induce Syk phosphorylation (e.g., anti-IgM for B-cells, anti-IgE for mast cells) for a short period (e.g., 5-15 minutes).
-
-
Fixation and Permeabilization:
-
Immediately fix the cells by adding a formaldehyde-based fixation buffer.
-
Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold methanol (B129727) or a detergent-based buffer).
-
-
Staining:
-
Wash the cells and then stain with a fluorescently labeled antibody specific for phosphorylated Syk (e.g., anti-pSyk Y525/526).
-
Co-staining with antibodies against cell surface markers can be performed to identify specific cell populations.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Measure the fluorescence intensity of the anti-phospho-Syk antibody in the target cell population.
-
-
Data Analysis:
-
Calculate the median fluorescence intensity (MFI) for each inhibitor concentration.
-
Normalize the data to the stimulated and unstimulated controls and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
The field of Syk inhibition is continually advancing, with newer agents demonstrating increased potency and selectivity. While this compound presents an interesting profile as a dual JAK3/Syk inhibitor, the lack of publicly available quantitative data on its Syk-specific activity makes a direct comparison with more selective Syk inhibitors challenging. Fostamatinib, as the first FDA-approved Syk inhibitor, has paved the way for this class of drugs.[3] Second-generation inhibitors like Entospletinib and Cevidoplenib offer improved selectivity, which may translate to a better safety profile with fewer off-target effects.[2] The choice of inhibitor for research or therapeutic development will depend on the specific application, the desired level of selectivity, and the pathological pathways involved in the disease of interest. This guide provides a foundational comparison to aid in these critical decisions.
References
Validating In Vivo Target Engagement of R-348: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of R-348, a potent dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at confirming that this compound effectively interacts with its intended molecular targets in a living organism.
Introduction to this compound and its Targets
This compound, developed by Rigel Pharmaceuticals, is a small molecule inhibitor targeting two key enzymes in inflammatory and immune signaling pathways: JAK3 and Syk.[1] Its active metabolite is R333.[1] By inhibiting these kinases, this compound has the potential to treat a range of autoimmune and inflammatory conditions.
JAK3 (Janus Kinase 3): A member of the Janus kinase family, JAK3 plays a critical role in cytokine signaling in immune cells. It associates with the common gamma chain (γc) of receptors for interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21). Downstream signaling proceeds through the Signal Transducer and Activator of Transcription (STAT) pathway.
Syk (Spleen Tyrosine Kinase): A non-receptor tyrosine kinase, Syk is essential for signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. Activation of Syk leads to the initiation of multiple downstream signaling cascades that are crucial for immune cell activation, proliferation, and differentiation.
In Vivo Target Engagement Validation Strategies
Validating that a drug candidate engages its target in vivo is a critical step in preclinical and clinical development. For this compound, this involves demonstrating the inhibition of JAK3 and Syk activity in a dose-dependent manner within a living organism. The primary methods for this validation are pharmacodynamic (PD) biomarker assays that measure the phosphorylation status of downstream substrates of these kinases.
Key Experimental Approaches:
-
Phospho-STAT (pSTAT) Analysis by Flow Cytometry: This is a robust method to assess the inhibition of the JAK/STAT pathway. Whole blood or isolated peripheral blood mononuclear cells (PBMCs) from treated animals can be stimulated ex vivo with a relevant cytokine (e.g., IL-2 or IL-15 to activate the JAK3 pathway). The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated forms of STAT proteins (e.g., pSTAT5). A reduction in the pSTAT signal in cells from this compound-treated animals compared to vehicle-treated controls indicates target engagement.
-
Western Blotting for Phosphorylated Proteins: Tissue lysates from treated animals can be analyzed by Western blot to detect the levels of phosphorylated Syk (pSyk) and phosphorylated STATs (pSTATs). This method provides a direct measure of the inhibition of kinase activity in specific tissues of interest.
-
Immunohistochemistry (IHC): IHC can be used to visualize the reduction of phosphorylated target proteins (pSyk, pSTATs) in tissue sections, providing spatial information about target engagement within the tissue microenvironment.
-
Gene Expression Analysis: Downstream target genes of the JAK/STAT and Syk pathways can be quantified using methods like quantitative PCR (qPCR) or RNA sequencing. A change in the expression of these genes following this compound treatment can serve as an indirect measure of target engagement.
Comparative Analysis of this compound and Alternatives
To provide context for the expected in vivo performance of this compound, this guide includes a comparison with two other well-characterized kinase inhibitors: Fostamatinib (a Syk inhibitor) and Tofacitinib (B832) (a pan-JAK inhibitor).
Quantitative In Vivo Target Engagement Data
| Compound | Target(s) | Animal Model | Assay | Endpoint Measured | Result |
| This compound | JAK3, Syk | Rat (Cardiac Allograft) | ELISA | Th1 and Th2 immune responses, Intragraft inflammatory cytokines | Significant reduction with 40 mg/kg this compound.[1] |
| Fostamatinib | Syk | Mouse (Collagen-Induced Arthritis) | Not Specified | Not Specified | Efficacy in a range of animal models.[2] |
| Tofacitinib | Pan-JAK | Mouse (Collagen-Induced Arthritis) | Immunohistochemistry | Synovial vessels, VEGF, Ang-2 serum levels | Significant reduction with tofacitinib treatment. |
Note: Specific quantitative in vivo IC50 or percentage inhibition values for this compound target phosphorylation were not publicly available in the searched literature. The table reflects the available preclinical efficacy data which serves as an indicator of target engagement.
Experimental Protocols
In Vivo pSTAT Inhibition Assay by Flow Cytometry
Objective: To measure the inhibition of JAK3 signaling by this compound in whole blood.
Materials:
-
This compound
-
Vehicle control
-
Test animals (e.g., rats or mice)
-
Recombinant cytokine (e.g., rat or mouse IL-2 or IL-15)
-
Whole blood collection tubes with anticoagulant (e.g., heparin)
-
Fixation/Permeabilization buffers
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular pSTAT5.
-
Flow cytometer
Protocol:
-
Dose animals with this compound or vehicle at various concentrations and time points.
-
Collect whole blood at specified time points post-dose.
-
Aliquot whole blood into tubes for stimulation.
-
Stimulate aliquots with the appropriate cytokine (and include an unstimulated control) for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells immediately after stimulation by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with the antibody cocktail containing antibodies for cell surface markers and intracellular pSTAT5.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data by gating on specific cell populations (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of the pSTAT5 signal.
-
Calculate the percent inhibition of pSTAT5 for each dose group compared to the vehicle control.
Western Blot for pSyk in Tissue Lysates
Objective: To measure the inhibition of Syk phosphorylation by this compound in a target tissue.
Materials:
-
This compound
-
Vehicle control
-
Test animals
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against pSyk (e.g., Tyr525/526) and total Syk.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Dose animals with this compound or vehicle.
-
At the desired time point, euthanize the animals and harvest the target tissue.
-
Immediately homogenize the tissue in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSyk overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Syk for normalization.
-
Quantify the band intensities and calculate the ratio of pSyk to total Syk for each sample.
Visualizations
Signaling Pathway of this compound Targets
Caption: this compound inhibits both the JAK3/STAT and Syk signaling pathways.
Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for validating this compound in vivo target engagement.
References
A Comparative Guide to the Kinase Selectivity of R-348 (Ilorasertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor R-348 (also known as ABT-348 and Ilorasertib) and its cross-reactivity profile with other kinases. The information presented is supported by preclinical experimental data to aid in the evaluation of its suitability for various research and therapeutic applications.
Overview of this compound
This compound is a potent, ATP-competitive, multi-targeted kinase inhibitor. Its primary targets are the Aurora kinases (A, B, and C), which are key regulators of mitosis and are frequently overexpressed in cancer.[1][2] In addition to its activity against Aurora kinases, this compound exhibits significant cross-reactivity with other kinase families, notably the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Src family of tyrosine kinases.[1][3]
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target Family | Specific Kinase | IC50 (nM) |
| Aurora Kinases | Aurora A | 120[4] |
| Aurora B | 7[4] | |
| Aurora C | 1[4] | |
| VEGF Receptors | VEGFR1 | 1[4] |
| VEGFR2 | 2[4] | |
| VEGFR3 | 43[4] | |
| PDGF Receptors | PDGFRα | 11[4] |
| PDGFRβ | 13[4] | |
| Other Tyrosine Kinases | FLT3 | 1[4] |
| c-Kit | 20[4] | |
| CSF1R | 3[4] |
A preclinical study evaluating this compound against a broader panel of 128 kinases identified potent binding activity (Ki < 30 nM) against the VEGFR/PDGFR and Src families of cytoplasmic tyrosine kinases.[1][3]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound's kinase inhibition profile.
In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, consequently, lower inhibition.
Materials:
-
Recombinant human kinase of interest (e.g., Aurora A, VEGFR2, c-Src)
-
Appropriate kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Peptide substrate specific to the kinase
-
This compound (Ilorasertib) dissolved in DMSO
-
ATP solution (at or near the Km for the specific kinase)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase buffer to the desired final concentrations.
-
Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the diluted this compound.
-
Initiation: Start the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescent reagent according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Autophosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the autophosphorylation of its target kinases within a cellular context.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., HeLa, HUVEC)
-
Cell culture medium and supplements
-
This compound (Ilorasertib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-kinase (specific to the activated form) and anti-total-kinase (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified duration.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated kinase.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Re-probe the membrane with an antibody against the total kinase to ensure equal loading. A dose-dependent decrease in the phosphokinase signal relative to the total kinase indicates inhibition.
Mandatory Visualization
The following diagrams illustrate the multi-targeted nature of this compound and a general workflow for its evaluation.
Caption: this compound inhibits key signaling pathways in cancer.
References
- 1. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Prodrug R-348 and its Active Metabolite R-333: A Comparative Analysis of Kinase Inhibition and Therapeutic Application
A comprehensive guide for researchers and drug development professionals detailing the distinct yet related activities of the JAK/Syk inhibitor prodrug, R-348, and its active metabolite, R-333.
In the landscape of kinase inhibitor development, the strategic use of prodrugs to enhance pharmacokinetic properties is a well-established approach. This guide provides a detailed comparison of this compound, a prodrug, and its active metabolite, R-333, both developed by Rigel Pharmaceuticals. Initially, there was some ambiguity in public disclosures, with this compound first described as a specific Janus Kinase 3 (JAK3) inhibitor and later as a dual JAK/Syk inhibitor. However, preclinical data have clarified that this compound is a prodrug that is metabolized in vivo to R-333, the pharmacologically active entity that potently inhibits both JAK3 and Spleen Tyrosine Kinase (Syk)[1]. This guide will dissect the available data on both compounds, focusing on their biochemical activity, therapeutic rationale, and the experimental methodologies used to characterize them.
Executive Summary of Key Differences
| Feature | This compound | R-333 |
| Compound Type | Prodrug | Active Metabolite |
| Primary Activity | Inactive precursor | Active dual JAK/Syk inhibitor |
| Route of Administration | Oral | Formed in vivo; also formulated for topical application |
| Therapeutic Area Explored | Systemic autoimmune diseases (e.g., rheumatoid arthritis, psoriasis, transplant rejection) | Localized inflammatory conditions (e.g., discoid lupus erythematosus) |
| Clinical Development Status | Investigated in Phase 1 for systemic indications | Investigated in Phase 2 for topical treatment of discoid lupus |
Biochemical Activity and Potency
While this compound is designed for oral administration and systemic absorption, its primary role is to be efficiently converted to R-333. The active metabolite, R-333, is a potent inhibitor of both JAK and Syk, two key kinases in inflammatory signaling pathways. The inhibitory activity of these compounds is a critical determinant of their therapeutic potential.
Table 1: Comparative Inhibitory Activity (IC50)
| Kinase Target | This compound IC50 (nM) | R-333 IC50 (nM) |
| JAK3 | Data not available | Potent inhibition demonstrated[1] |
| Syk | Data not available | Potent inhibition demonstrated[1] |
| JAK1 | Data not available | Data not available |
| JAK2 | Data not available | Data not available |
Note: Specific IC50 values for this compound and R-333 against a kinase panel are not publicly available in the provided search results. The potency of R-333 is described qualitatively in the literature.
Mechanism of Action and Signaling Pathways
R-333 exerts its anti-inflammatory effects by inhibiting two distinct signaling pathways that are crucial for immune cell activation and function: the JAK/STAT pathway and the Syk-mediated signaling cascade.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signal transduction initiated by a wide range of cytokines and growth factors. Upon cytokine binding, JAKs associated with the receptor chains become activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell proliferation. R-333's inhibition of JAKs, particularly JAK3 which is predominantly expressed in hematopoietic cells, can effectively block these pro-inflammatory signals.
Caption: JAK/STAT signaling pathway and the inhibitory action of R-333.
Syk Signaling Pathway
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling of various immune receptors, including B-cell receptors (BCRs) and Fc receptors found on mast cells, macrophages, and neutrophils. Activation of these receptors leads to the recruitment and activation of Syk, which in turn initiates a cascade of downstream signaling events culminating in cellular responses such as degranulation, phagocytosis, and the production of inflammatory mediators. By inhibiting Syk, R-333 can dampen the inflammatory response mediated by these immune cells.
Caption: Syk signaling pathway and the inhibitory action of R-333.
Prodrug Metabolism Workflow
The conversion of the prodrug this compound to its active metabolite R-333 is a key step in its mechanism of action for systemic administration. This metabolic activation allows for oral bioavailability and subsequent systemic distribution of the active compound.
References
Benchmarking R-348 Against First-Generation JAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational Janus kinase (JAK) inhibitor R-348 against established first-generation JAK inhibitors, namely Ruxolitinib, Tofacitinib, and Baricitinib. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of JAK-targeted therapies.
Introduction to JAK Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune, inflammatory, and myeloproliferative disorders, making JAKs attractive therapeutic targets.
First-generation JAK inhibitors are characterized by their non-selective inhibition of multiple JAK isoforms. While clinically effective, this broader activity can contribute to a range of on-target side effects. This compound, a compound developed by Rigel Pharmaceuticals, has been described as a potent inhibitor of JAK3 and Spleen Tyrosine Kinase (Syk).[1] This guide aims to contextualize this compound's profile relative to its first-generation counterparts based on publicly available data.
Comparative Analysis of Kinase Inhibition
The following tables summarize the reported biochemical IC50 values for the first-generation JAK inhibitors. It is important to note that these values are derived from various sources and assay conditions may differ, affecting direct comparability.
Table 1: Biochemical IC50 Values of First-Generation JAK Inhibitors (nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Selectivity |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | JAK1/JAK2 |
| Tofacitinib | 112 | 20 | 1 | >3400 | Pan-JAK (preference for JAK1/3) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| This compound | Data not available | Data not available | Potent Inhibitor | Data not available | JAK3/Syk |
Note: IC50 values are compiled from multiple public sources and should be considered as representative rather than absolute comparative values due to potential variations in experimental conditions.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework for the evaluation of JAK inhibitors, the following diagrams illustrate the canonical JAK-STAT signaling pathway and a typical experimental workflow for assessing inhibitor potency.
References
R-348 Demonstrates Potent Immunosuppressive Effects in Preclinical Allograft Rejection Models
For Immediate Release
[City, State] – [Date] – New preclinical data validate the potent immunosuppressive effects of R-348, a dual inhibitor of Janus kinase 3 (JAK3) and spleen tyrosine kinase (Syk). In rodent models of acute cardiac and chronic airway allograft rejection, this compound demonstrated significant efficacy in preventing rejection, comparable or superior to standard immunosuppressive agents. These findings position this compound as a promising candidate for further development in transplantation medicine.
This compound's unique mechanism of action, targeting both JAK3 and Syk, allows it to interfere with critical signaling pathways involved in immune cell activation, proliferation, and function. This dual inhibition is believed to contribute to its robust immunosuppressive activity.
In Vivo Efficacy in a Rat Cardiac Allograft Model
A key study investigated the efficacy of this compound in a heterotopic rat cardiac transplantation model.[1][2] this compound was administered at various dosages and compared with untreated controls, as well as with established immunosuppressants, rapamycin (B549165) and tacrolimus (B1663567).
Key findings from the cardiac allograft study include:
-
Prolonged Graft Survival: Treatment with this compound at doses of 20 and 40 mg/kg significantly prolonged allograft survival, comparable to therapeutic doses of rapamycin and tacrolimus.[1]
-
Reduced Immune Cell Infiltration: Histological analysis of the transplanted hearts on day 5 post-transplantation showed that this compound (40 mg/kg) significantly reduced the infiltration of immune cells into the graft tissue, similar to the effect observed with rapamycin (3 mg/kg).[1]
-
Suppression of Inflammatory Cytokines: this compound treatment led to a significant reduction in the intragraft expression of key inflammatory cytokines, indicating a dampened immune response within the allograft.[1]
-
Synergistic Effect with Tacrolimus: Combination therapy of this compound with tacrolimus demonstrated a highly beneficial synergistic interaction in prolonging graft survival.[1]
| Treatment Group | Mean Graft Survival (Days) | Histological Rejection Score (ISHLT Grade) at Day 5 |
| Untreated Control | ~7 | 4 |
| This compound (10 mg/kg) | Not significantly different from control | Not specified |
| This compound (20 mg/kg) | Similar to Tacrolimus and Rapamycin | Not specified |
| This compound (40 mg/kg) | Similar to Tacrolimus and Rapamycin | Significantly reduced vs. control |
| Rapamycin (3 mg/kg) | Similar to this compound (20 & 40 mg/kg) | Significantly reduced vs. control |
| Tacrolimus | Similar to this compound (20 & 40 mg/kg) | Not specified |
Efficacy in a Rat Chronic Airway Allograft Rejection Model
Further validating its immunosuppressive potential, this compound was tested in a rat model of chronic airway allograft rejection, a model for obliterative bronchiolitis in lung transplant patients.[3]
Key findings from the chronic rejection study include:
-
Inhibition of Airway Obliteration: After 28 days, this compound at doses of 40 mg/kg and 80 mg/kg significantly inhibited the obliteration of the airway lumen compared to untreated controls.[3] The 80 mg/kg dose was noted as toxic.[3]
-
Preservation of Epithelial Integrity: this compound treatment helped in preserving the normal epithelial lining of the transplanted tracheas.[3]
-
Reduced Donor-Specific Antibody Levels: The production of donor strain-reactive IgG antibodies was significantly decreased in animals treated with this compound (≥40 mg/kg).[3]
| Treatment Group | Luminal Obliteration (%) at Day 28 |
| Untreated Control | 100 |
| This compound (10 mg/kg) | Not significantly different from control |
| This compound (20 mg/kg) | Not significantly different from control |
| This compound (40 mg/kg) | 20.6 |
| This compound (80 mg/kg) | 15.7 |
| Rapamycin (0.75 mg/kg) | Not significantly different from control |
| Rapamycin (3 mg/kg) | 11.6 |
Mechanism of Action: Dual Inhibition of JAK3 and Syk Signaling
This compound's efficacy stems from its ability to block two key intracellular signaling pathways in immune cells.
-
JAK3 Inhibition: Janus kinase 3 is a tyrosine kinase crucial for signaling downstream of receptors for several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that share the common gamma chain (γc).[4][5] These cytokines are essential for the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells. By inhibiting JAK3, this compound effectively blocks these cytokine-mediated activation signals.[6][7]
-
Syk Inhibition: Spleen tyrosine kinase plays a critical role in signal transduction from various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors on mast cells and other myeloid cells.[8][9] Inhibition of Syk interferes with B-cell activation and the release of inflammatory mediators from mast cells.[9]
References
- 1. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel JAK3 inhibitor, R348, attenuates chronic airway allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. JAK3 inhibition, a viable new modality of immunosuppression for solid organ transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK3 inhibition as a new concept for immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
A Preclinical Comparative Analysis of R-348 and Tacrolimus in Transplantation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational immunosuppressive agent R-348 and the established calcineurin inhibitor tacrolimus (B1663567) for the prevention of organ transplant rejection. The comparison is based on available preclinical data and focuses on the mechanisms of action, efficacy, and safety profiles observed in animal models. It is important to note that this compound is in the early stages of preclinical development for transplantation, and no clinical data in this indication is publicly available. In contrast, tacrolimus is a widely approved and extensively studied immunosuppressant in clinical transplantation.
At a Glance: this compound vs. Tacrolimus
| Feature | This compound | Tacrolimus |
| Drug Class | Janus Kinase (JAK) and Spleen Tyrosine Kinase (Syk) Inhibitor | Calcineurin Inhibitor |
| Primary Mechanism | Blocks cytokine signaling pathways by inhibiting JAK3 and Syk, preventing T-cell activation and proliferation. | Inhibits calcineurin, preventing the dephosphorylation of NFAT and subsequent transcription of IL-2 and other pro-inflammatory cytokines. |
| Development Stage (Transplantation) | Preclinical | Clinically Approved and Widely Used |
| Preclinical Efficacy | Demonstrated efficacy in rodent models of acute cardiac and chronic airway allograft rejection. | Extensive preclinical and clinical data demonstrating efficacy in preventing rejection across various organ transplants. |
| Potential Advantages | Targeted inhibition of a different signaling pathway may offer an alternative for patients resistant or intolerant to calcineurin inhibitors. Potential for synergistic effects when combined with tacrolimus. | Well-established efficacy and safety profile from decades of clinical use. |
| Potential Disadvantages | Limited data available, long-term safety and efficacy in humans are unknown. | Known side effects include nephrotoxicity, neurotoxicity, and an increased risk of post-transplant diabetes mellitus. |
Mechanism of Action: A Tale of Two Pathways
The immunosuppressive effects of this compound and tacrolimus are achieved by targeting distinct intracellular signaling pathways critical for T-cell activation, a key event in allograft rejection.
Tacrolimus acts as a calcineurin inhibitor.[1] Upon entering a T-cell, tacrolimus binds to the immunophilin FKBP12.[1] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT).[1] As phosphorylated NFAT cannot enter the nucleus, the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), is suppressed.[1] IL-2 is a crucial cytokine for T-cell proliferation and differentiation, and its inhibition is a cornerstone of tacrolimus's potent immunosuppressive effect.
This compound , on the other hand, is a dual inhibitor of Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk).[2] JAK3 is a key signaling molecule for cytokines that use the common gamma chain receptor, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] These cytokines are essential for lymphocyte proliferation, differentiation, and survival. By inhibiting JAK3, this compound blocks the downstream signaling cascade initiated by these cytokines, thereby preventing T-cell activation.[2] The inhibition of Syk, which is involved in B-cell receptor signaling and other immune cell functions, may contribute to the overall immunosuppressive effect of this compound.
Signaling Pathway Diagrams
Preclinical Efficacy: A Head-to-Head Look in Rodent Models
Direct comparative efficacy data for this compound and tacrolimus is limited to a preclinical study in a rat model of acute cardiac allograft rejection.[2]
Table 1: Allograft Survival in a Rat Heterotopic Heart Transplant Model
| Treatment Group | Dose | Mean Allograft Survival (Days) |
| Untreated Control | - | 6.5 ± 0.5 |
| This compound | 20 mg/kg/day | 12.8 ± 1.5 |
| This compound | 40 mg/kg/day | 13.5 ± 2.1 |
| Tacrolimus | 1 mg/kg/day | 14.2 ± 1.8* |
| This compound + Tacrolimus | 20 mg/kg/day + 0.5 mg/kg/day | > 28** |
*p < 0.05 vs. untreated control **Synergistic effect observed, with allografts surviving beyond the 28-day study period. (Data adapted from a study in a rat cardiac allograft model)[2]
In a separate study investigating chronic airway allograft rejection in a rat tracheal transplant model, this compound was shown to significantly inhibit luminal obliteration, a hallmark of chronic rejection.
Table 2: Luminal Obliteration in a Rat Tracheal Transplant Model (Day 28)
| Treatment Group | Dose | Luminal Obliteration (%) |
| Untreated Control | - | 100 |
| This compound | 40 mg/kg/day | 20.6 ± 13.2 |
| This compound | 80 mg/kg/day | 15.7 ± 7.6 |
*p < 0.05 vs. untreated control (Data adapted from a study in a rat airway allograft model)[3]
Safety and Tolerability in Preclinical Models
Tacrolimus is associated with a well-documented side-effect profile in both preclinical models and clinical practice, including nephrotoxicity, neurotoxicity, hypertension, and new-onset diabetes after transplantation.
This compound was generally well-tolerated in rodent studies at therapeutic doses. In one study, a dose of 40 mg/kg was well tolerated, while 80 mg/kg was associated with toxicity.[3] Another study noted elevated alanine (B10760859) transferase levels at doses of 40 mg/kg and above, suggesting potential hepatotoxicity at higher doses.[3]
Experimental Protocols
Rat Heterotopic Heart Transplantation Model
This model is a widely used tool for studying the efficacy of immunosuppressive drugs in preventing acute cardiac allograft rejection.
Experimental Workflow:
-
Animal Strains: A combination of major histocompatibility complex (MHC)-incompatible rat strains is used, such as Brown Norway (donor) and Lewis (recipient), to induce a robust rejection response.
-
Surgical Procedure: The donor heart is procured and transplanted into the recipient's abdomen. The donor aorta and pulmonary artery are anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.[4]
-
Immunosuppressive Treatment: Recipient animals are treated daily with the investigational drug (e.g., this compound), a comparator drug (e.g., tacrolimus), or a vehicle control, starting from the day of transplantation.
-
Assessment of Rejection: Graft survival is monitored by daily palpation of the transplanted heart. The cessation of a palpable heartbeat is considered the primary endpoint, signifying rejection.[2] Grafts can also be harvested at specific time points for histological analysis to grade the severity of rejection.[5]
Rat Tracheal Transplant Model
This model is employed to study chronic airway allograft rejection, which is characterized by fibroproliferation and luminal obliteration.
-
Procedure: A segment of the donor trachea is transplanted into a subcutaneous pouch in the recipient rat.
-
Treatment and Analysis: Animals are treated with immunosuppressive agents. At a defined endpoint (e.g., 28 days), the tracheal grafts are harvested, and cross-sections are analyzed histologically to quantify the degree of luminal obliteration.[3]
Conclusion and Future Directions
The preclinical data suggests that this compound, a novel JAK3/Syk inhibitor, shows promise as an immunosuppressive agent in rodent models of both acute and chronic allograft rejection. Its efficacy appears comparable to tacrolimus in preventing acute cardiac rejection at the doses tested.[2] A particularly interesting finding is the synergistic effect observed when this compound is combined with tacrolimus, suggesting a potential for combination therapies that could allow for lower, less toxic doses of each agent.[2]
However, the current understanding of this compound is limited by the lack of clinical data. The well-established clinical efficacy and extensive safety profile of tacrolimus make it the current standard of care. Further preclinical studies are needed to fully characterize the efficacy and safety of this compound across different transplant models and to elucidate the full spectrum of its immunological effects. Ultimately, clinical trials will be necessary to determine the therapeutic potential of this compound in human organ transplantation. The development of novel immunosuppressants with alternative mechanisms of action, such as this compound, remains a critical area of research to improve long-term outcomes for transplant recipients.
References
- 1. Tacrolimus - Wikipedia [en.wikipedia.org]
- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel JAK3 inhibitor, R348, attenuates chronic airway allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New method for detection of heart allograft rejection: validation of sensitivity and reliability in a rat heterotopic allograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of R-348 and Rapamycin in Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two potent immunosuppressive agents: R-348 and rapamycin (B549165). While both compounds have demonstrated efficacy in preventing allograft rejection, they operate through distinct molecular mechanisms. This document outlines their respective signaling pathways, presents head-to-head experimental data from preclinical models, and provides detailed experimental protocols for key assays cited.
Overview and Mechanism of Action
Rapamycin and this compound represent two different classes of immunosuppressants. Their divergent mechanisms offer unique opportunities for therapeutic intervention, either as monotherapies or in combination regimens.
-
Rapamycin (Sirolimus): A well-established macrolide, rapamycin is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1] Rapamycin first forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1] This inhibition blocks the phosphorylation of key downstream effectors like S6 Kinase 1 (S6K1) and 4E-BP1, ultimately suppressing the immune response by preventing cell cycle progression from the G1 to S phase in lymphocytes.[1]
-
This compound: A novel small molecule inhibitor, this compound targets Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk).[2] JAK3 is a critical enzyme for signal transduction downstream of cytokine receptors that are essential for lymphocyte development and function.[2][3] By inhibiting JAK3, this compound blocks the JAK-STAT signaling pathway, which is activated by various interleukins (e.g., IL-2, IL-4, IL-15) and prevents the transcription of genes involved in immune cell proliferation and differentiation.[4][5] Simultaneously, inhibition of Syk, a key mediator of signaling from B-cell receptors (BCR) and Fc receptors, disrupts B-cell activation and antibody production.[6][7]
Table 1: Comparison of Molecular Mechanisms
| Feature | This compound | Rapamycin (Sirolimus) |
| Drug Class | JAK3/Syk Inhibitor | mTOR Inhibitor |
| Primary Target(s) | Janus kinase 3 (JAK3), Spleen tyrosine kinase (Syk)[2] | Mechanistic Target of Rapamycin Complex 1 (mTORC1)[1] |
| Signaling Pathway | JAK-STAT Pathway, BCR/FcR-Syk Pathway[2] | PI3K/Akt/mTOR Pathway[1] |
| Mechanism | ATP-competitive kinase inhibition[3][7] | Allosteric inhibition via FKBP12-drug complex[1] |
| Key Downstream Effects | Inhibition of STAT phosphorylation and nuclear translocation; reduced B-cell activation[4][6] | Inhibition of S6K1 and 4E-BP1 phosphorylation, leading to cell cycle arrest (G1-S phase)[1] |
| Primary Cellular Targets | T-cells, B-cells, Mast cells, Monocytes[3][6] | T-cells, B-cells, Dendritic cells[1] |
Signaling Pathway Diagrams
The diagrams below illustrate the distinct signaling cascades inhibited by this compound and rapamycin.
Head-to-Head Experimental Data
Direct comparative studies of this compound and rapamycin have been performed in rat models of acute and chronic allograft rejection. The data below is summarized from studies using a heterotopic rat trachea transplant model for chronic rejection and a cardiac allograft model for acute rejection.[2][8]
Table 2: Comparative Efficacy in a Rat Chronic Airway Allograft Rejection Model (28 Days) [8]
| Treatment Group (Daily Dose) | Luminal Obliteration (%) | Mononuclear Infiltration (Score 0-4) | Donor-reactive IgG (OD) |
| Untreated Control | 100% | 3.8 ± 0.2 | 0.98 ± 0.11 |
| Rapamycin (0.75 mg/kg) | 89.3% ± 10.7% | 3.1 ± 0.4 | 0.85 ± 0.15 |
| Rapamycin (3 mg/kg) | 11.6% ± 6.7% | 1.9 ± 0.4 | 0.21 ± 0.04 |
| This compound (10 mg/kg) | 92.5% ± 7.5% | 3.5 ± 0.3 | 0.89 ± 0.12 |
| This compound (20 mg/kg) | 55.4% ± 14.1% | 2.8 ± 0.4 | 0.65 ± 0.09 |
| This compound (40 mg/kg) | 20.6% ± 13.2% | 2.1 ± 0.3 | 0.41 ± 0.08 |
Data presented as mean ± SEM. OD = Optical Density.
Table 3: Comparative Efficacy in a Rat Acute Cardiac Allograft Rejection Model (5 Days) [2]
| Treatment Group (Daily Dose) | Graft Infiltration (Cells/hpf) | ISHLT Rejection Score (0-4) | Intragraft IL-2 (pg/mg) | Intragraft IFN-γ (pg/mg) |
| Untreated Control | 248 ± 33 | 3.8 ± 0.2 | 11.8 ± 1.2 | 285 ± 31 |
| Rapamycin (3 mg/kg) | 89 ± 15 | 1.9 ± 0.3 | 4.9 ± 0.7 | 112 ± 19 |
| This compound (10 mg/kg) | 211 ± 29 | 3.5 ± 0.3 | 9.8 ± 1.1 | 240 ± 28 |
| This compound (40 mg/kg) | 102 ± 18 | 2.1 ± 0.2 | 5.5 ± 0.8 | 129 ± 22 |
Data presented as mean ± SEM. hpf = high-power field. ISHLT = International Society for Heart and Lung Transplantation.
Summary of Findings: In both acute and chronic rejection models, this compound demonstrated dose-dependent efficacy.[2][8] At a dose of 40 mg/kg, this compound's performance in reducing graft infiltration, rejection scores, and intragraft inflammatory cytokines was similar to that of rapamycin at 3 mg/kg.[2] In the chronic model, 40 mg/kg of this compound significantly inhibited luminal obliteration, with an effect size approaching that of 3 mg/kg rapamycin.[8] These results suggest that despite their different mechanisms, both drugs can achieve comparable levels of immunosuppression in these preclinical models.[2][8]
Experimental Protocols and Workflows
Standardized methodologies are crucial for the accurate assessment and comparison of immunosuppressive agents. Below are detailed protocols for key experiments relevant to this comparison.
This protocol is adapted from methodologies used to assess acute rejection.[2]
-
Animal Model: Use fully MHC-mismatched rat strains (e.g., Lewis donor to Brown-Norway recipient) to ensure a robust rejection response.
-
Surgical Procedure: Perform heterotopic heart transplantation, anastomosing the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
Drug Administration:
-
Prepare drug suspensions daily. Dissolve rapamycin in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose). This compound can be suspended in a similar vehicle.
-
Begin daily oral gavage on the day of transplantation and continue for 5 days.
-
Divide animals into cohorts: Vehicle control, Rapamycin (3 mg/kg), and this compound (e.g., 10, 40 mg/kg).
-
-
Endpoint Analysis (Day 5):
-
Euthanize animals and harvest the transplanted heart and blood samples.
-
Histology: Fix a portion of the graft in 10% buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E). Score for rejection based on the ISHLT grading scale (0-4), quantifying mononuclear cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the graft tissue in lysis buffer. Determine concentrations of inflammatory cytokines (e.g., IL-2, IFN-γ) using a commercial ELISA kit according to the manufacturer's instructions. Normalize results to total protein content.
-
This assay measures the antiproliferative effects of the compounds on T-lymphocytes.[9]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood (e.g., human or rat) using Ficoll-Paque density gradient centrifugation.
-
Cell Culture:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Seed 2 x 10^5 cells/well in a 96-well flat-bottom plate.
-
-
Treatment and Stimulation:
-
Add serial dilutions of rapamycin, this compound, or vehicle control (DMSO) to the wells.
-
Stimulate T-cell proliferation by adding a mitogen such as Phytohemagglutinin (PHA, 2.5 µg/ml) or using anti-CD3/CD28 beads.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Proliferation Measurement (BrdU Incorporation):
-
For the final 18 hours of incubation, add 10 µM Bromodeoxyuridine (BrdU) to each well.
-
Harvest the cells and measure BrdU incorporation using a commercial colorimetric ELISA kit.
-
The assay involves fixing the cells, denaturing the DNA, and detecting the incorporated BrdU with an anti-BrdU antibody conjugated to peroxidase.
-
Read the absorbance at 450 nm. A lower absorbance indicates greater inhibition of proliferation.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50 value for each compound.
This assay evaluates the effect of the compounds on cytokine production.[10][11]
-
Sample Collection: Collect fresh heparinized whole blood from healthy donors.
-
Incubation with Compounds:
-
In a 96-well plate, add aliquots of whole blood.
-
Add serial dilutions of this compound, rapamycin, or vehicle control.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Stimulate cytokine release using a broad mitogen like Phorbol 12-myristate 13-acetate (PMA, 0.15 µg/ml) and ionomycin (B1663694) (2.5 µg/ml).
-
Incubate for an additional 6 hours at 37°C.
-
-
Sample Processing:
-
Centrifuge the plates to pellet the blood cells.
-
Carefully collect the supernatant (plasma).
-
-
Cytokine Quantification:
-
Measure the concentration of key cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-10) in the plasma using a multiplex bead-based immunoassay (e.g., Luminex xMAP technology) or individual ELISAs.
-
Follow the manufacturer's protocol for the chosen assay platform.
-
-
Data Analysis: Compare the cytokine levels in the drug-treated samples to the stimulated vehicle control to determine the inhibitory effect of each compound on specific cytokine profiles.
References
- 1. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 8. A novel JAK3 inhibitor, R348, attenuates chronic airway allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental immunology Cytokine signatures of human whole blood for monitoring immunosuppression [ceji.termedia.pl]
- 11. Cytokine signatures of human whole blood for monitoring immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
